molecular formula C6H7BrN2 B8684977 4-bromo-N-methylpyridin-3-amine CAS No. 1352935-31-9

4-bromo-N-methylpyridin-3-amine

Cat. No.: B8684977
CAS No.: 1352935-31-9
M. Wt: 187.04 g/mol
InChI Key: OBOMETRRHOXBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

1352935-31-9

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

4-bromo-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7BrN2/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3

InChI Key

OBOMETRRHOXBIZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)Br

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Bromo-N-methylpyridin-3-amine (CAS 1352935-31-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Bromo-N-methylpyridin-3-amine (CAS 1352935-31-9) is a high-value heterocyclic intermediate characterized by a vicinal amino-halogen substitution pattern. This specific "ortho" arrangement (3-amino, 4-bromo) renders it a critical scaffold in medicinal chemistry, particularly for the synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine (6-azaindoles) and as a coupling partner in palladium-catalyzed cross-coupling reactions.

Its structural uniqueness lies in the N-methyl handle, which is often introduced early in synthetic pathways to avoid challenging late-stage methylation steps in complex kinase inhibitors or GPCR ligands.

Chemical Profile Table
PropertySpecificationNote
IUPAC Name This compound
CAS Number 1352935-31-9
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive
Melting Point 98–102 °C (Predicted)Experimental data varies by purity
Boiling Point 280.5 ± 20.0 °C (760 mmHg)Predicted
Density 1.6 ± 0.1 g/cm³Predicted
pKa (Conj.[1] Acid) ~3.5–4.0Pyridine nitrogen
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water

Synthesis & Production Methodologies

The synthesis of this compound requires navigating the competing nucleophilicity of the pyridine nitrogen versus the exocyclic amine. Direct alkylation with methyl iodide often results in mixtures of mono-alkylated, di-alkylated, and ring-quaternized salts.

Preferred Route: Reductive Amination (Self-Validating Protocol)

The most robust method involves the reductive amination of 4-bromo-3-aminopyridine. This approach minimizes over-alkylation and preserves the bromine handle.

Mechanism & Rationale
  • Condensation: 4-bromo-3-aminopyridine reacts with paraformaldehyde to form a reactive imine/hemiaminal intermediate.

  • Reduction: In situ reduction using Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) selectively yields the secondary amine.
  • Selectivity: The steric bulk of the bromine atom at the C4 position actually aids selectivity by discouraging the formation of the tertiary amine.

Detailed Protocol

Reagents:

  • 4-Bromo-3-aminopyridine (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv) — facilitates depolymerization of paraformaldehyde

  • Sodium Borohydride (NaBH₄) (1.5 equiv) — or NaBH₃CN for milder conditions

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 4-bromo-3-aminopyridine and anhydrous methanol (0.2 M concentration).

  • Imine Formation: Add NaOMe and Paraformaldehyde. Reflux the mixture for 2 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting material (

      
      ) should disappear, replaced by a lower polarity spot (imine).
      
  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₄ in portions to control hydrogen evolution.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-3-aminopyridine Inter Imine Intermediate (Unstable) Start->Inter Condensation Product This compound (CAS 1352935-31-9) Inter->Product Reduction SideProduct Over-alkylated By-products Inter->SideProduct Excess Reagent/Heat Reagent1 Paraformaldehyde / NaOMe Reflux Reagent2 NaBH4 / MeOH 0°C -> RT

Figure 1: Selective reductive amination pathway avoiding polyalkylation.

Reactivity & Applications in Drug Discovery

The core utility of CAS 1352935-31-9 lies in its bifunctional nature . It serves as a linchpin in fragment-based drug design (FBDD).

The "Ortho-Effect" Cyclization (Azaindole Synthesis)

The vicinal relationship between the secondary amine (C3) and the bromine (C4) allows for rapid cyclization to form 6-azaindoles (pyrrolo[2,3-c]pyridines). This is a privileged scaffold in kinase inhibitors (e.g., JAK, VEGF inhibitors).

  • Reaction Type: Larock Heteroannulation or Sonogashira Cyclization.

  • Mechanism:

    • Sonogashira coupling of the C4-Br with a terminal alkyne/TMS-acetylene.

    • Spontaneous or base-mediated nucleophilic attack of the N-methyl amine onto the activated alkyne.

    • Formation of the 1-methyl-6-azaindole core.

Cross-Coupling Capabilities

The C4-Bromine is highly activated due to the electron-deficient nature of the pyridine ring, making it an excellent substrate for:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.[2]

  • Buchwald-Hartwig Amination: Introduction of a second amino group (though the C3-amine must often be protected or the catalyst tuned to avoid interference).

Application Workflow Diagram

Applications Core This compound Path1 Pathway A: Cyclization (Sonogashira + 5-endo-dig) Core->Path1 + Alkyne / Pd(0) / CuI Path2 Pathway B: C-C Coupling (Suzuki-Miyaura) Core->Path2 + Ar-B(OH)2 / Pd(0) Prod1 1-Methyl-6-azaindoles (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 4-Aryl-3-aminopyridines (Biaryl Pharmacophores) Path2->Prod2

Figure 2: Divergent synthetic utility in medicinal chemistry.

Handling, Safety, and Stability

Stability Profile
  • Oxidation: Aminopyridines are prone to N-oxide formation upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

  • Thermal: Stable at room temperature for short periods, but long-term storage is recommended at 2–8°C.

Safety Protocols (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

Emergency Response:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

  • Synthesis of Azaindoles: Schirok, H. (2005). "Synthesis of 1-substituted 6-azaindoles from 3-amino-4-halopyridines." Journal of Organic Chemistry.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Buchwald-Hartwig Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General Reference for Halopyridine reactivity).
  • Medicinal Chemistry Application: Song, J. J., et al. (2002). "Synthesis of 1-substituted 1H-pyrrolo[2,3-c]pyridines." Tetrahedron Letters.

Sources

4-bromo-N-methylpyridin-3-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-methylpyridin-3-amine is a halogenated, N-methylated pyridinamine derivative. While specific research on this exact isomer is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. Bromopyridines are versatile intermediates, and the presence of an N-methylamino group provides a key vector for modifying steric and electronic properties, as well as for introducing further functionalization. This guide aims to provide a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic routes for this compound, drawing upon data from closely related analogues to offer valuable insights for its application in research and development.

Chemical Structure and Molecular Weight

The chemical structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 4-position and an N-methylamino group at the 3-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

Below is a 2D representation of the chemical structure generated using the DOT language.

G cluster_0 This compound node_N1 N node_C2 node_C2->node_N1 node_C3 node_C2->node_C3 node_C2->node_C3 node_C4 node_C3->node_C4 node_NH NH node_C3->node_NH node_C5 node_C4->node_C5 node_C4->node_C5 node_Br Br node_C4->node_Br node_C6 node_C5->node_C6 node_C6->node_N1 node_C6->node_N1 node_CH3 CH3 node_NH->node_CH3

Caption: 2D Chemical Structure of this compound.

Based on its molecular formula, C6H7BrN2, the molecular weight of this compound can be calculated. Commercial suppliers of this compound, such as Dana Bioscience, confirm its existence and availability for research purposes[1].

PropertyValueSource
Molecular FormulaC6H7BrN2Calculated
Molecular Weight187.04 g/mol [2][3]
IUPAC NameThis compoundIUPAC Nomenclature

Synthesis and Methodology

One potential synthetic pathway could start from 3-amino-4-methylpyridine. This precursor can be brominated to introduce the bromo group at the desired position. Subsequently, the amino group can be methylated. A general two-step process is outlined below:

Step 1: Bromination of 3-amino-4-methylpyridine

The bromination of aminopyridines can be achieved using various brominating agents. A common method involves the use of bromine in the presence of an acid, such as hydrobromic acid[4][5].

  • Protocol:

    • Dissolve 3-amino-4-methylpyridine in a suitable acidic medium (e.g., 48% HBr).

    • Cool the reaction mixture to a low temperature (e.g., -5 to 0 °C).

    • Slowly add a solution of bromine, maintaining the low temperature.

    • After the addition is complete, a diazotization reaction can be initiated by the addition of a sodium nitrite solution[5].

    • The reaction is then carefully neutralized and the product is extracted with an organic solvent.

    • The crude product is purified, for example by column chromatography.

Step 2: N-methylation of 4-bromo-pyridin-3-amine

The resulting 4-bromo-pyridin-3-amine can then be N-methylated. There are several methods for the N-methylation of amines, including reductive amination or direct alkylation with a methylating agent.

  • Protocol (Illustrative):

    • Dissolve 4-bromo-pyridin-3-amine in a suitable solvent.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate) to the solution.

    • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is quenched, and the product is extracted and purified.

A visual representation of a plausible synthetic workflow is provided below:

G cluster_0 Plausible Synthetic Workflow start 3-amino-4-methylpyridine step1 Bromination (e.g., Br2, HBr, NaNO2) start->step1 intermediate 4-bromo-pyridin-3-amine step1->intermediate step2 N-methylation (e.g., CH3I, K2CO3) intermediate->step2 end This compound step2->end

Caption: Plausible synthetic workflow for this compound.

Potential Applications in Research and Drug Development

Halogenated pyridines are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[6][7]. The bromine atom in this compound can serve as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The N-methylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Therefore, this compound is a potentially valuable intermediate for the synthesis of novel bioactive compounds.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the safety information for structurally similar compounds, such as other bromo-methyl-pyridinamines, the following precautions should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

  • General Hazards: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation[6][7].

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is scarce in the public domain, its chemical structure suggests it is a valuable building block for the synthesis of more complex molecules. The information provided in this guide, based on the properties and reactions of closely related compounds, offers a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. As with any chemical, it is crucial to obtain a specific Safety Data Sheet and perform a thorough risk assessment before use.

References

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

  • Dana Bioscience. (n.d.). This compound 250mg. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylpyridine. Retrieved February 15, 2026, from [Link]

  • Chemspace. (n.d.). 6-bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-methylpyridin-3-amine. Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-methyl-3-amino-4-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic versatility have established it as a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets.[1] Within this vast chemical space, N-substituted 3-amino-4-halopyridines have emerged as particularly valuable intermediates, providing rapid access to complex heterocyclic systems like imidazopyridines, which are known to possess significant and varied biological activity.[2]

This guide focuses specifically on the N-methyl-3-amino-4-bromopyridine core and its derivatives. This scaffold serves as a synthetically tractable starting point for developing novel therapeutic agents. The strategic placement of the methylamino, bromo, and pyridine nitrogen groups offers multiple vectors for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. We will explore the synthesis, diverse biological activities, and underlying mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview of their potential in oncology, neurodegenerative disease, and beyond.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of N-methyl-3-amino-4-bromopyridine derivatives is a key enabler of their exploration in drug discovery. The core structure can be assembled through several established organic chemistry transformations, with subsequent derivatization often achieved through modern cross-coupling reactions.

Core Synthesis: A Generalizable Protocol

A common route to the N-substituted-3-amino-4-halopyridine core involves the amination of a di-halogenated pyridine or the halogenation of an aminopyridine. For instance, 3-bromo-4-methylpyridine can be prepared from 4-methyl-3-nitropyridine via a two-step process involving hydrogenation reduction followed by a Sandmeyer-type reaction.[3] Another approach involves the direct reaction of 3-halo-4-methylpyridine with ammonia under pressure, which can achieve high yields.[4]

Generalized Protocol for N-Alkylation:

A robust method for creating N-substituted 3-amino-4-halopyridines involves a sequential deprotection/alkylation protocol, which avoids the difficulties of direct reductive amination on these electron-deficient systems.[2]

  • Boc Protection: Start with 3-Amino-4-bromopyridine. Protect the amino group with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-Amino-4-bromopyridine. This step modulates the reactivity of the amino group for subsequent reactions.

  • Deprotection and In Situ Amination: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group, forming a pyridinium trifluoroacetate salt.

  • Reductive Amination: An aldehyde or ketone is then added to the reaction mixture along with a reducing agent like sodium triacetoxyborohydride. This performs an in situ reductive amination to yield the desired N-substituted product. For N-methylation, formaldehyde would be the aldehyde of choice.

Derivatization via Cross-Coupling

The bromine atom at the 4-position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Cross-Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine N-methyl-3-amino-4-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of 1,4-dioxane and water.[5][6]

  • Reaction Execution: Heat the reaction mixture, generally between 85-95°C, for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).[5]

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. Purify the crude product via column chromatography to obtain the desired derivative.[5][6]

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic strategy for creating a library of derivatives from the core scaffold.

G cluster_core Core Synthesis cluster_deriv Derivatization A 3-Amino-4-bromopyridine B N-Methylation Reaction (e.g., Reductive Amination) A->B C N-methyl-3-amino- 4-bromopyridine Core B->C E Suzuki Cross-Coupling (Pd Catalyst, Base) C->E D Arylboronic Acids (R-B(OH)2) D->E F Derivative Library (Diverse R groups) E->F caption General workflow for synthesis and derivatization.

Caption: General workflow for synthesis and derivatization.

Part 2: Anticancer Activity and Kinase Inhibition

Pyridine derivatives are exceptionally prominent in modern oncology, forming the structural basis of numerous approved anticancer drugs.[1] Their ability to mimic the adenine hinge-binding motif of ATP makes them ideal scaffolds for kinase inhibitors.[7] Derivatives of N-methyl-3-amino-4-bromopyridine are being actively investigated for this purpose.

Mechanism of Action: Targeting Kinases

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[8] Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.

The N-methyl-3-amino-4-bromopyridine scaffold is well-suited for this role. The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase active site, a conserved backbone of amino acids that connects the N- and C-lobes of the kinase domain. The N-methylamino group and the substituent at the 4-position (introduced via cross-coupling) can then be optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

G cluster_pathway Oncogenic Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase Domain Receptor->Kinase Activation ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cancer Cell Proliferation pSubstrate->Response Inhibitor N-methyl-3-amino- 4-arylpyridine Derivative Blocked Kinase Domain (Blocked) Inhibitor->Blocked Binds to ATP pocket Blocked->ATP Blocked->Substrate NoResponse Apoptosis / Cell Cycle Arrest caption Mechanism of ATP-competitive kinase inhibition.

Caption: Mechanism of ATP-competitive kinase inhibition.

Potential Kinase Targets

While direct studies on N-methyl-3-amino-4-bromopyridine are emerging, related structures provide strong evidence for potential targets:

  • Receptor Tyrosine Kinases (RTKs): Fused heterocyclic derivatives like thienopyridines show potent inhibition of RON kinase, which is implicated in colorectal cancer.[9] The core scaffold could be adapted to target other RTKs like EGFR, HER2, and VEGFR, which are validated targets in lung, breast, and other solid tumors.[8]

  • Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is overexpressed in many cancers, including breast cancer.[10] Aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, suggesting that the related aminopyridine core could also be effective.[10]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 is also being investigated in cancer. Indazole-based LRRK2 inhibitors have been successfully developed, and the bioisosteric aminopyridine core represents a promising alternative.[11]

Data on Antiproliferative Activity

The efficacy of these compounds is typically measured by their ability to inhibit cancer cell growth in vitro. The IC50 (half-maximal inhibitory concentration) is a standard metric.

Compound IDR-Group at C4 PositionTarget KinaseIC50 (nM)Cell LineAntiproliferative GI50 (nM)
Ref-A PhenylEGFR15.2A549 (Lung)120
Ref-B 4-MethoxyphenylEGFR8.9A549 (Lung)95
Cpd-1 4-MorpholinophenylPLK46.7MCF-7 (Breast)48
Cpd-2 3-PyridinylLRRK225.0HT-29 (Colon)350
Cpd-3 2-ThienylRON11.5KM12C (Colon)88

Table 1: Representative biological data for hypothetical N-methyl-3-amino-4-aryl-pyridine derivatives. Data is illustrative and based on activities of related scaffolds found in literature.[9][10]

Part 3: Potential in Neurodegenerative Diseases

The blood-brain barrier (BBB) presents a formidable challenge for drug development targeting the central nervous system (CNS). Small, relatively lipophilic molecules like aminopyridine derivatives are attractive candidates for CNS penetration.[12] Indeed, 4-aminopyridine (dalfampridine) is an approved drug for improving walking in patients with multiple sclerosis, demonstrating the therapeutic potential of this chemical class in neurology.[13][14]

Targeting Pathological Proteins

Many neurodegenerative diseases, including Alzheimer's (AD) and Parkinson's (PD), are characterized by the misfolding and aggregation of specific proteins (e.g., tau, α-synuclein).[12] Developing small molecules that can either inhibit the enzymes responsible for pathological modifications or interfere with the aggregation process is a key therapeutic strategy.[15]

  • LRRK2 Inhibition in Parkinson's Disease: Gain-of-function mutations in the LRRK2 kinase are a significant genetic risk factor for Parkinson's disease.[11] The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major goal in PD drug discovery. The N-methyl-3-amino-4-bromopyridine scaffold offers a promising starting point for designing such inhibitors.[11]

  • β-Secretase (BACE1) Inhibition in Alzheimer's Disease: The enzyme β-secretase is responsible for the initial cleavage of amyloid precursor protein (APP), a key step in the formation of amyloid-β plaques in AD. While challenging, the development of BACE1 inhibitors is an active area of research. Peptide derivatives of 4-aminopyridine have been investigated for this purpose, suggesting the core may be useful for targeting enzymes relevant to neurodegeneration.[13]

Modulating Neuronal Function

Beyond targeting pathological proteins, aminopyridines can directly modulate neuronal activity. 3,4-diaminopyridine, for example, acts by blocking voltage-gated potassium channels, which broadens the action potential and enhances neurotransmitter release at the neuromuscular junction.[16] This mechanism could potentially be harnessed to treat conditions characterized by impaired synaptic transmission.

Part 4: Key Experimental Protocols

Validating the biological activity of novel compounds requires robust and reproducible experimental assays. Below are standard protocols for assessing kinase inhibition and cellular cytotoxicity.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine a compound's affinity for a kinase active site.

  • Reagent Preparation: Prepare a solution of the target kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the kinase-specific tracer.

  • Compound Plating: Serially dilute the test compounds (N-methyl-3-amino-4-bromopyridine derivatives) in a 384-well plate to create a dose-response curve.

  • Kinase/Antibody Addition: Add the kinase-antibody mixture to the wells containing the test compounds.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal.

  • Data Analysis: A high TR-FRET signal indicates the tracer is bound to the kinase. A low signal indicates the test compound has displaced the tracer. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G A Prepare serial dilution of test compound in 384-well plate B Add Kinase + Eu-labeled Antibody mixture to all wells A->B C Add fluorescent ATP-competitive tracer to initiate reaction B->C D Incubate for 60 min at room temperature C->D E Read TR-FRET signal on plate reader D->E F Analyze data and calculate IC50 value E->F caption Workflow for a competitive kinase binding assay.

Caption: Workflow for a competitive kinase binding assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at ~570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[17]

Conclusion and Future Directions

The N-methyl-3-amino-4-bromopyridine scaffold represents a highly versatile and synthetically accessible platform for modern drug discovery. Its proven utility as a bioisostere for hinge-binding motifs in kinases makes it a powerful starting point for the development of novel anticancer agents. Furthermore, its favorable physicochemical properties suggest significant, yet less explored, potential for treating neurodegenerative disorders.

Future research should focus on several key areas:

  • Library Expansion: Utilize efficient synthetic methods like the Suzuki coupling to generate large, diverse libraries of derivatives to probe structure-activity relationships against a broad panel of kinases and other targets.

  • Phenotypic Screening: Screen these libraries in high-content cellular assays to identify compounds with novel mechanisms of action beyond kinase inhibition.

  • Pharmacokinetic Optimization: Profile lead compounds for metabolic stability, solubility, and permeability to identify candidates with drug-like properties suitable for in vivo studies.

  • Exploration of New Therapeutic Areas: Investigate the potential of these derivatives as antimicrobial[18] or anti-inflammatory agents, leveraging the broad biological activity of the aminopyridine core.

By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock new therapeutic opportunities for some of the most challenging diseases.

References

  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH.
  • (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
  • (n.d.). 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
  • (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • (n.d.). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents.
  • (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT.
  • (2023). Drugging the “Undruggables”: Small Molecules for neurodegenerative disease.
  • (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PMC.
  • (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • (2015). Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.
  • (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.
  • (n.d.). Neurodegeneration. Brain Chemistry Labs The Institute for EthnoMedicine.
  • (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transm. J. Biol. Chem.
  • (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.
  • (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
  • (n.d.). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry.
  • (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor That Reduces Brain Kinase Activity. PubMed.

Sources

Methodological & Application

synthesis of 4-(3-(methylamino)pyridin-4-yl)cyclohexanone from 4-bromo-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The target compound, 4-(3-(methylamino)pyridin-4-yl)cyclohexanone , represents a critical scaffold in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., analogs of abemaciclib or palbociclib). The synthesis requires the installation of a saturated cyclohexanone ring at the C4 position of a 3-aminopyridine core.

Direct coupling of cyclohexanone to a heteroaryl halide is chemically inefficient due to the lack of stable, commercially available cyclohexyl-metal species (which are prone to


-hydride elimination). Therefore, the "industry standard" approach utilizes a vinyl boronate surrogate  followed by reduction and hydrolysis.
The Solution: The "Vinyl-Ketal" Route

We utilize a robust three-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Reacting the 4-bromopyridine with a vinyl boronate ketal.

  • Catalytic Hydrogenation: Selective saturation of the olefin.

  • Acidic Hydrolysis: Unmasking the ketone.

This route avoids the use of unstable cyclohexyl zinc/magnesium reagents and protects the ketone functionality throughout the metal-catalyzed steps.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and intermediate progression.

SynthesisPath SM1 4-bromo-N-methylpyridin-3-amine (Starting Material) Int1 Intermediate 1: Vinyl Ketal Pyridine SM1->Int1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent Vinyl Boronate Ketal (Coupling Partner) Reagent->Int1 Int2 Intermediate 2: Saturated Ketal Pyridine Int1->Int2 Step 2: Hydrogenation H2, Pd/C MeOH, RT Product Target: 4-(3-(methylamino)pyridin-4-yl) cyclohexanone Int2->Product Step 3: Hydrolysis 6N HCl Acetone, 50°C

Caption: Figure 1. Synthetic workflow from aryl halide to cyclohexanone via vinyl boronate coupling.

Part 3: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Install the carbon framework using 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester .

Mechanistic Insight: 4-halopyridines are electron-deficient and typically undergo oxidative addition readily. However, the free amine (N-methylamino) at C3 can coordinate to Palladium, potentially poisoning the catalyst. We use Pd(dppf)Cl₂·CH₂Cl₂ because the bidentate ferrocenyl ligand prevents catalyst deactivation better than monodentate phosphines like PPh₃.

Protocol:

  • Charge: In a 250 mL round-bottom flask, combine:

    • This compound (1.0 equiv, e.g., 5.0 g)

    • 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 equiv, 8.5 g) [1]

    • Potassium Carbonate (

      
      ) (3.0 equiv, 11.0 g)
      
  • Solvent: Add 1,4-Dioxane (50 mL) and Water (10 mL). Note: Degas solvents with Nitrogen for 15 mins prior to addition.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 1.1 g).

  • Reaction: Heat to 90°C under

    
     atmosphere for 4–6 hours. Monitor by LC-MS for consumption of the bromide.
    
  • Workup:

    • Cool to room temperature (RT).

    • Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

    • Target:N-methyl-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridin-3-amine .

Step 2: Catalytic Hydrogenation

Objective: Reduce the olefin to the cyclohexane ring without reducing the pyridine ring.

Mechanistic Insight: Pyridine rings can be reduced to piperidines under high pressure or acidic conditions. Using neutral Pd/C at atmospheric pressure (balloon) ensures chemoselectivity for the exocyclic alkene over the aromatic heterocycle.

Protocol:

  • Charge: Dissolve the intermediate from Step 1 (e.g., 5.0 g) in Methanol (50 mL) or Ethanol.

  • Catalyst: Add 10% Pd/C (50 wt% wet, 10% loading by weight of substrate, e.g., 0.5 g).

  • Reaction: Purge the flask with

    
    , then switch to a Hydrogen (
    
    
    
    ) balloon (1 atm). Stir vigorously at RT for 12–16 hours.
  • Validation: Check LC-MS. The mass should increase by +2 Da.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield the crude saturated ketal.

    • Target:N-methyl-4-(1,4-dioxaspiro[4.5]dec-8-yl)pyridin-3-amine .

Step 3: Ketal Hydrolysis (Deprotection)

Objective: Unmask the ketone functionality.

Mechanistic Insight: Ketals are stable to base but labile to aqueous acid. The pyridine nitrogen will protonate, making the compound water-soluble. Neutralization is required during workup to extract the free base.

Protocol:

  • Charge: Dissolve the crude hydrogenation product in Acetone (30 mL).

  • Acid: Add 2N or 6N HCl (aq) (10 mL).

  • Reaction: Heat to 50°C for 2–4 hours.

    • Monitoring: TLC or LC-MS will show the disappearance of the ketal and appearance of the ketone (Mass -44 Da relative to ketal).

  • Workup:

    • Cool to RT.

    • Neutralization (Critical): Slowly add saturated

      
       or 1N NaOH until pH ~8–9. Caution: CO₂ evolution.
      
    • Extract with DCM (3 x 50 mL) or EtOAc.

    • Dry over

      
       and concentrate.
      
  • Final Purification: Recrystallization (EtOAc/Heptane) or column chromatography if necessary.

    • Final Product:4-(3-(methylamino)pyridin-4-yl)cyclohexanone .

Part 4: Analytical Data Summary (Expected)

PropertyExpected ValueNotes
Molecular Formula

Molecular Weight 204.27 g/mol
Appearance Off-white to pale yellow solid
MS (ESI+) [M+H]+ = 205.1
1H NMR (DMSO-d6)

~8.0 (s, 1H, Py-H2), 7.8 (d, 1H, Py-H6), 7.0 (d, 1H, Py-H5), 5.5 (q, 1H, NH), 2.9 (m, 1H, CH-Py), 2.8 (d, 3H, N-Me), 2.4-1.8 (m, 8H, Cyclohexyl).[3]
Distinctive N-Me doublet and cyclohexanone multiplets.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][5] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine derivatives. PubMed. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Fidelity Cross-Coupling of 4-Bromopyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-bromopyridin-3-amine presents a unique "perfect storm" of challenges in medicinal chemistry. Unlike simple aryl halides, this substrate possesses three distinct features that actively antagonize standard palladium cycles:

  • The Pyridyl Nitrogen (N1): A potent

    
    -donor that competitively binds electrophilic Pd(II) species, leading to catalyst sequestration (poisoning).
    
  • The Free Primary Amine (C3-NH₂): Acts as both a competitive ligand and a nucleophile, risking N-arylation side reactions or autocatalytic inhibition.

  • Ortho-Substitution Sterics: The C3-amine and C4-bromide are adjacent, creating significant steric crowding that impedes the approach of bulky boronic acids during transmetallation.

This guide details optimized protocols to overcome these barriers, prioritizing Suzuki-Miyaura and Sonogashira couplings. The methodologies herein utilize high-activity precatalysts and specific ligand architectures to ensure turnover frequencies (TOF) required for scale-up.

Mechanistic Insight: The "Double-Poisoning" Challenge

To solve the reaction, one must visualize the failure modes. Standard catalysts (e.g.,


 or 

) often stall because the substrate itself out-competes the phosphine ligands for the palladium center.
Diagram 1: Catalyst Deactivation vs. Productive Cycle

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination ("poisoning") pathways inherent to aminopyridines.

Catalyst_Competition Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd_L->OxAdd + Substrate Poison_Py N1-Coordination (Dead End) Pd_L->Poison_Py Pyridine N binding Poison_Amine NH2-Coordination (Inhibition) Pd_L->Poison_Amine Amine binding Substrate Substrate: 4-Bromopyridin-3-amine Substrate->OxAdd TransMetal Transmetallation (Sterically Hindered) OxAdd->TransMetal + Boronic Acid Product Coupled Product (C-C Bond) TransMetal->Product Reductive Elimination Product->Pd_L Regeneration

Caption: The "Poisoning Trap": The substrate's nitrogen atoms (Red Nodes) compete with the oxidative addition step. Bulky ligands are required to shield the Pd center from these non-productive pathways.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-amino-4-arylpyridines.

The "Gold Standard" System: XPhos Pd G3

For unprotected aminopyridines, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the ligand of choice.

  • Why? Its immense steric bulk prevents the pyridine nitrogen from binding to the Pd center. Furthermore, it facilitates the oxidative addition of electron-deficient/deactivated aryl bromides and accelerates reductive elimination.

  • Precatalyst: We utilize XPhos Pd G3 (Third Generation Buchwald Precatalyst) to ensure rapid initiation without the need for excess free ligand, which can dampen reactivity.

Experimental Procedure

Reagents:

  • 4-Bromopyridin-3-amine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

  • Base:

    
     (Potassium Phosphate Tribasic), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial or pressure tube with 4-bromopyridin-3-amine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by 0.5 M aq.

    
     (6 mL).
    
    • Note: A biphasic system (organic/water) is crucial here. The water solubilizes the inorganic base and boronate species, while the dioxane keeps the catalyst and substrate in solution.

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: 173/175) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography. Note that aminopyridines are polar; use a DCM/MeOH gradient (0-10% MeOH) or EtOAc/Hexanes with 1%

    
     to prevent streaking on silica.
    

Optimization Matrix (If Yield < 50%):

VariableAdjustmentRationale
Base Switch to

(3 equiv) in Dioxane/Water
Stronger base can facilitate transmetallation for sterically hindered boronates.
Ligand Switch to SPhos or CataCXium A SPhos is smaller than XPhos but highly active; CataCXium A is excellent for difficult heteroaryl couplings.
Solvent n-Butanol (anhydrous) at 110°CHigh boiling point alcohol can disrupt Pd-N aggregates and improve solubility.
Additive Add 10 mol% free amine (e.g.,

)
Sometimes acts as a sacrificial base to protect the boronic acid from protodeboronation.

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkynyl handles (e.g., for click chemistry or macrocyclization).

Challenge: Copper (CuI) is typically used as a co-catalyst but can form stable complexes with the aminopyridine, stalling the reaction. A Copper-Free approach is often preferred for this substrate class to avoid "copper scavenging" by the substrate.

Recommended System: Cu-Free High-Temp Protocol

Reagents:

  • 4-Bromopyridin-3-amine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step:

  • Setup: Combine substrate, base,

    
    , and XPhos in a reaction vessel under inert atmosphere.
    
  • Addition: Add solvent (Acetonitrile) and the terminal alkyne.

  • Reaction: Heat to 90°C .

    • Note: Copper-free reactions generally require higher temperatures than Cu-catalyzed ones (which often run at RT).

  • Workup: Filter through a pad of Celite to remove insoluble salts and palladium black. Concentrate and purify.

Alternative (If Cu is necessary): If reactivity is low, use 5 mol% CuI, but increase catalyst loading to 10 mol% Pd and use a stronger coordinating solvent like DMF to compete with the substrate for the Copper.

Decision Logic for Optimization

When the standard protocols fail, use this logic flow to diagnose the issue.

Optimization_Flow Start Start: Standard XPhos/K3PO4 Check Check LCMS @ 2h Start->Check Outcome1 No Conversion Check->Outcome1 SM Remaining Outcome2 De-halogenation (Product is Py-NH2) Check->Outcome2 Reduced Product Outcome3 Homocoupling Check->Outcome3 Biaryl Dimer Sol1 Action: Switch to Pd-G4 or SPhos (Activation Issue) Outcome1->Sol1 Sol2 Action: Lower Temp, Dry Solvents, Switch to mild base Outcome2->Sol2 Sol3 Action: Degas better, Slow addition of Boronic Acid Outcome3->Sol3

Caption: Diagnostic workflow for troubleshooting common failure modes in aminopyridine coupling.

Critical "Watch-Outs" & Safety

  • N-Arylation Risk: If using strong bases (e.g., NaOtBu) in the absence of water, the reaction may shift toward Buchwald-Hartwig amination (coupling the amine to the aryl bromide of another molecule). Stick to inorganic carbonate/phosphate bases to favor C-C coupling.

  • Purification: 4-arylpyridin-3-amines are prone to oxidation (N-oxide formation) upon prolonged exposure to air on silica gel. Perform chromatography rapidly or use amine-functionalized silica.

  • Scale-Up: On >10g scale, the exotherm upon adding catalyst to the hot mixture can be significant. Always add catalyst at room temperature before heating.

References

  • Mechanistic Studies on Aminopyridine Coupling

    • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Buchwald Ligand Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Suzuki Coupling of Heterocycles (Review)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Catalyst Poisoning by Pyridines

    • BenchChem Technical Support.[1] (2025).[1][2][3] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][4]

    • (General Reference for Catalyst Poisoning mechanisms)

Sources

Buchwald-Hartwig amination using 4-bromo-N-methylpyridin-3-amine as electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Profile

The utilization of 4-bromo-N-methylpyridin-3-amine as an electrophile in Buchwald-Hartwig amination presents a unique "ambident" challenge in medicinal chemistry. While the C4-position of the pyridine ring is electronically activated for oxidative addition, the vicinal secondary amine at the C3-position creates a high risk of catalyst poisoning via chelation.

Standard protocols often fail due to the formation of stable 5-membered palladacycles (Pd-diamine complexes) that arrest the catalytic turnover. Furthermore, the presence of an acidic N-H proton on the substrate invites competitive deprotonation, potentially leading to homocoupling or complex oligomerization.

This guide details two distinct protocols:

  • Method A (Direct Coupling): A ligand-controlled approach using 3rd/4th Generation Buchwald Precatalysts to bypass protection steps.

  • Method B (Protected Route): A robust, high-fidelity sequence utilizing Boc-protection for difficult coupling partners.

Strategic Analysis: The "Poisoning" Mechanism

To successfully couple this substrate, one must understand why standard conditions (e.g., Pd(PPh3)4/K2CO3) fail.

The Chelation Trap

Upon oxidative addition of the C-Br bond, the palladium center becomes Lewis acidic. The proximal nitrogen of the C3-methylamino group (and the pyridine nitrogen itself) can coordinate to the Pd(II) species. This forms a stable, catalytically inactive "off-cycle" species, effectively sequestering the catalyst.

Ligand Selection Logic
  • BrettPhos / RuPhos: These bulky, electron-rich dialkylbiaryl phosphines are essential. Their large steric bulk promotes reductive elimination (the rate-limiting step) and, critically, destabilizes the formation of the 5-membered chelate with the substrate's internal amine.

  • Base Selection: LiHMDS (Lithium bis(trimethylsilyl)amide) is the preferred base. Unlike alkoxides (NaOtBu), LiHMDS minimizes coordination to Pd and is sufficiently strong to deprotonate the incoming amine without causing aggressive side reactions with the pyridine ring.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord + Amine / Base Poison CATALYST POISONING Stable 5-Membered Palladacycle OxAdd->Poison Internal Chelation (C3-NHMe binding) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Figure 1: Mechanistic divergence showing the "Chelation Trap" (Red) competing with the productive cycle (Green/Blue).

Experimental Protocols

Method A: Direct Coupling (Ligand-Controlled)

Recommended for: High-throughput screening, electron-rich amine partners.

Reagents:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines) (2–5 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the Pd G4 precatalyst (0.02–0.05 equiv) and the electrophile (1.0 equiv).

    • Note: If the nucleophile is a solid, add it now. If liquid, add in step 4.

  • Inerting: Evacuate and backfill with Argon three times.[1]

  • Solvent/Base Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M).

    • Add the liquid amine nucleophile (1.2 equiv).

    • Add LiHMDS solution dropwise (2.2 equiv). The extra equivalent accounts for the deprotonation of the N-methylamino proton.

  • Reaction: Seal the vessel. Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check via LCMS. Look for the consumption of the bromide (M+H ~187/189) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc, quench with sat. NH4Cl. Wash organic layer with water and brine.[1] Dry over Na2SO4.[1]

Method B: The "Protected" Route (High Fidelity)

Recommended for: Valuable/rare amine partners, or if Method A shows <30% conversion.

Rationale: Protecting the C3-amine with a Boc group sterically and electronically prevents it from binding to the Palladium, forcing the reaction to proceed exclusively at the C-Br bond.

Workflow Diagram:

ProtectedRoute Step1 STEP 1: Protection (Boc2O, DMAP, THF) Inter Intermediate: tert-butyl (4-bromopyridin-3-yl)(methyl)carbamate Step1->Inter Step2 STEP 2: Coupling (Pd2(dba)3, Xantphos, Cs2CO3) Inter->Step2 Step3 STEP 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Final Final Product: N4-substituted-N3-methylpyridine-3,4-diamine Step3->Final

Figure 2: Three-step workflow ensuring regioselectivity and preventing catalyst inhibition.

Step-by-Step Protocol (Step 2 - The Coupling):

  • Substrate: Use tert-butyl (4-bromo-N-methylpyridin-3-yl)carbamate (generated from Step 1).

  • Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).

    • Why Xantphos? Once protected, the risk of poisoning drops. Xantphos is excellent for heteroaryl bromides and cheaper than G4 precatalysts.

  • Base: Cs2CO3 (1.5 equiv).[2]

  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: 100 °C, 16 hours.

  • Deprotection: Standard TFA/DCM (1:4) treatment at room temperature for 2 hours.

Data Presentation & Troubleshooting

Catalyst Screening Matrix (Expected Trends)
Catalyst SystemBaseConversion (Method A)Comments
Pd(PPh3)4 K2CO3< 10%Failed. Strong inhibition by substrate.
Pd(OAc)2 / BINAP NaOtBu20-40%Moderate. BINAP is bidentate but not bulky enough.
BrettPhos Pd G4 LiHMDS > 85% Optimal for Primary Amines.
RuPhos Pd G4 LiHMDS > 90% Optimal for Secondary Amines.
Xantphos Pd G4 Cs2CO340-60%Better suited for Method B (Protected).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst PoisoningSwitch to Method B (Boc-protection). Ensure solvent is degassed thoroughly.[3]
Homocoupling of Substrate Oxidative DimerizationReduce catalyst loading. Ensure strict anaerobic conditions.
Protodehalogenation (Br replaced by H)

-Hydride Elimination
Switch solvent from Toluene to Dioxane or t-Amyl Alcohol. Lower temperature to 80°C.
Low Yield with Primary Amines Bis-arylationIncrease amine equivalents to 1.5. Use BrettPhos (highly selective for mono-arylation).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, S., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters (Cited context for vicinal amino-halopyridine coupling). Link

  • Maiti, D., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[4][5] Chemical Science. Link

Sources

Application Notes & Protocols: A Strategic Guide to the Regioselective Functionalization of 4-bromo-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-bromo-N-methylpyridin-3-amine scaffold is a privileged building block in contemporary drug discovery and materials science.[1][2] Its unique electronic architecture, featuring a delicate interplay between the electron-withdrawing pyridine nitrogen and bromo substituent, and the electron-donating N-methylamino group, allows for precise, regioselective modifications at distinct positions. This guide provides a comprehensive overview of the key strategies for functionalizing this versatile molecule, focusing on C4-cross-coupling, C4-nucleophilic aromatic substitution, and C2-directed ortho-metalation. We offer detailed, field-proven protocols, mechanistic insights, and decision-making frameworks to empower researchers in harnessing the full synthetic potential of this important intermediate.

Strategic Analysis of Regioselectivity

The reactivity of this compound is governed by the synergistic and antagonistic effects of its substituents. A clear understanding of these influences is paramount for predicting and controlling reaction outcomes.

  • The Pyridine Nitrogen: As a heteroatom, it renders the entire ring electron-deficient, which significantly activates the C2 and C4 positions towards nucleophilic attack.[2][3][4]

  • The C3-N-methylamino Group: This is a potent electron-donating group that activates the ring towards electrophilic attack. More importantly, it serves as a powerful Directed Metalation Group (DMG) , facilitating selective deprotonation at the adjacent C2 position.[5][6][7]

  • The C4-Bromo Substituent: This atom serves two primary roles. First, its carbon is activated towards Nucleophilic Aromatic Substitution (SNAr) by the para-positioned pyridine nitrogen.[4] Second, the carbon-bromine bond is an ideal handle for a vast array of Palladium-Catalyzed Cross-Coupling Reactions .[8][9]

This electronic landscape dictates three primary vectors for regioselective functionalization, which we will explore in detail.

Sources

Application and Protocol Guide for C-H Activation of the 4-bromo-N-methylpyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-H Activation on Substituted Pyridines

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Its functionalization is therefore of paramount importance in drug discovery and development. The 4-bromo-N-methylpyridin-3-amine scaffold, in particular, offers a versatile platform for the synthesis of novel molecular entities. The bromine atom serves as a handle for traditional cross-coupling reactions, while the N-methylamino group can act as a directing group for C-H activation, opening avenues for late-stage functionalization without the need for pre-functionalized starting materials. This guide provides a comprehensive overview of potential C-H activation strategies for this scaffold, drawing upon established principles of transition-metal catalysis.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct conversion of C-H bonds into new carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional methods.[2][3] This technology has the potential to dramatically simplify the synthesis of complex molecules.[2] The development of new chemical transformations based on the catalytic functionalization of unactivated C-H bonds is a key area of research.[2]

Understanding the this compound Scaffold: Reactivity and Regioselectivity

The reactivity of the this compound scaffold in C-H activation is governed by the interplay of the electronic and steric effects of its substituents. The pyridine nitrogen itself can influence reactivity and selectivity.[4][5]

  • The N-methylamino Group as a Directing Group: The N-methylamino group is a potent directing group in C-H activation.[6] It can coordinate to a transition metal catalyst, bringing it into close proximity to the C-H bonds at the C-2 and C-4 positions. However, the existing bromo substituent at the 4-position sterically hinders access to this site, making the C-2 position the most probable site for C-H activation .

  • The Bromo Substituent: The electron-withdrawing nature of the bromine atom at the C-4 position can influence the overall electron density of the pyridine ring, potentially affecting the ease of C-H activation.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center, which can either be a productive step in the catalytic cycle or lead to catalyst inhibition.[5]

Based on these considerations, C-H activation methodologies for this compound should primarily target the C-2 position.

Catalytic Systems for C-H Activation of this compound

Several transition metals are known to catalyze C-H activation reactions on pyridine-containing molecules, with palladium, rhodium, and ruthenium being the most prominent.

Palladium-Catalyzed C-H Activation

Palladium catalysis is a versatile tool for C-H functionalization.[7][8][9] For the this compound scaffold, a palladium-catalyzed C-H arylation or olefination at the C-2 position is a highly feasible transformation.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation:

The catalytic cycle for a Pd(II)-catalyzed C-H arylation typically involves several key steps:

  • Coordination: The N-methylamino group of the substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: An intramolecular C-H activation occurs at the C-2 position, forming a palladacycle intermediate. This step is often the rate-determining step and can proceed through various mechanisms, including a concerted metalation-deprotonation (CMD) pathway.[10][11]

  • Oxidative Addition: An aryl halide oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the arylated product and regenerating a Pd(II) species.

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Pd(II) Pd(II) Substrate_Complex Substrate Coordination Pd(II)->Substrate_Complex + Substrate Palladacycle C-H Activation (Palladacycle Formation) Substrate_Complex->Palladacycle Pd(IV)_Intermediate Oxidative Addition (Ar-X) Palladacycle->Pd(IV)_Intermediate Product_Release Reductive Elimination Pd(IV)_Intermediate->Product_Release Product_Release->Pd(II) + Ar-Product Product Arylated Product Product_Release->Product

Figure 1: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts, particularly cationic Rh(III) complexes, are also highly effective for C-H activation directed by nitrogen-containing functional groups.[12][13][14] Rhodium catalysis can be particularly useful for C-C bond formation with alkenes and alkynes.

Key Features of Rhodium Catalysis:

  • High Reactivity: Cationic Rh(III) catalysts are highly electrophilic and can activate C-H bonds under mild conditions.

  • Broad Substrate Scope: Rhodium catalysts have been shown to be effective for a wide range of substrates and coupling partners.[12]

  • Oxidative Conditions: These reactions are typically performed under oxidative conditions to regenerate the active Rh(III) catalyst.[14]

Ruthenium-Catalyzed C-H Activation

Ruthenium catalysts offer a cost-effective alternative to palladium and rhodium for C-H activation.[15][16][17] Ruthenium-catalyzed reactions can proceed through various mechanisms, including the formation of metallacycle intermediates.[16] These catalysts have been successfully employed for the arylation and alkenylation of N-heterocycles.[16]

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed C-H activation of this compound. These protocols are based on established methodologies for similar substrates and should be considered as a starting point for optimization.

Protocol 1: Palladium-Catalyzed C-2 Arylation

This protocol describes a general procedure for the palladium-catalyzed C-2 arylation of this compound with an aryl bromide.

Table 1: Reagents and Materials for Palladium-Catalyzed C-2 Arylation

Reagent/MaterialPurposeSupplier (Example)
This compoundStarting MaterialSigma-Aldrich
Aryl BromideCoupling PartnerSigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorStrem Chemicals
Tricyclohexylphosphine tetrafluoroborate ([PCy₃H]BF₄)LigandStrem Chemicals
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
Pivalic Acid (PivOH)AdditiveAcros Organics
TolueneSolventFisher Scientific
Anhydrous Sodium SulfateDrying AgentFisher Scientific
Silica GelStationary Phase for ChromatographySorbent Technologies

Experimental Workflow:

Experimental_Workflow_Arylation Start Start Reagent_Prep Reagent Preparation and Weighing Start->Reagent_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for Pd-catalyzed C-2 arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), [PCy₃H]BF₄ (0.10 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and PivOH (0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Ligand: Tricyclohexylphosphine is a bulky, electron-rich ligand that can promote the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base: Potassium carbonate is a common inorganic base used to facilitate the C-H activation step.

  • Additive: Pivalic acid can act as a proton shuttle and assist in the C-H activation step, often improving reaction yields and reproducibility.[11]

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Protocol 2: Rhodium-Catalyzed C-2 Alkenylation

This protocol outlines a general procedure for the rhodium-catalyzed C-2 alkenylation of this compound with an activated alkene.

Table 2: Reagents and Materials for Rhodium-Catalyzed C-2 Alkenylation

Reagent/MaterialPurposeSupplier (Example)
This compoundStarting MaterialSigma-Aldrich
Activated Alkene (e.g., n-butyl acrylate)Coupling PartnerAcros Organics
[RhCp*Cl₂]₂Catalyst PrecursorStrem Chemicals
Silver Hexafluoroantimonate (AgSbF₆)Co-catalyst/Halide ScavengerStrem Chemicals
Copper(II) Acetate (Cu(OAc)₂)OxidantFisher Scientific
1,2-Dichloroethane (DCE)SolventFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (0.5 mmol), the activated alkene (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Inert Atmosphere: Purge the tube with argon.

  • Solvent and Oxidant Addition: Add anhydrous 1,2-dichloroethane (2.5 mL) followed by Cu(OAc)₂ (1.0 mmol).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of [RhCp*Cl₂]₂ and a silver salt generates a highly reactive cationic Rh(III) species in situ.

  • Oxidant: Copper(II) acetate is a common oxidant used to regenerate the active Rh(III) catalyst in the catalytic cycle.

  • Solvent: 1,2-Dichloroethane is a polar aprotic solvent that is often effective for rhodium-catalyzed C-H activation reactions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, or short reaction time.Ensure all reagents are dry and the reaction is under an inert atmosphere. Increase temperature or reaction time.
Formation of Byproducts Side reactions such as homocoupling of the aryl halide or decomposition of the starting material.Optimize the reaction conditions, such as lowering the temperature or changing the ligand or base.
Poor Regioselectivity Activation of other C-H bonds.While C-2 is the expected site, other positions might react. Consider using a more sterically hindered ligand.

Conclusion

The this compound scaffold is a promising substrate for C-H activation, offering a direct route to novel, functionalized pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop efficient and selective C-H activation methods for this and related heterocyclic systems. The choice of catalyst, ligand, and reaction conditions will be crucial in achieving the desired transformation with high yield and selectivity. Further optimization and exploration of different coupling partners will undoubtedly expand the synthetic utility of this powerful methodology.

References

Sources

General Synthesis Routes for 3-Amino-4-Arylpyridine Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction

The 3-amino-4-arylpyridine scaffold is a privileged structure in medicinal chemistry and drug development. Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyridine nitrogen), and a tunable aryl moiety allows for multifaceted interactions with biological targets. Derivatives of this core are found in compounds exhibiting a wide range of biological activities, including kinase inhibitors, antivirals, and agents targeting the central nervous system.[1] The ability to efficiently and modularly synthesize libraries of these compounds is therefore of paramount importance to researchers in the pharmaceutical sciences.

This technical guide provides a detailed overview of the primary synthetic strategies for accessing 3-amino-4-arylpyridine derivatives. We will move beyond simple procedural lists to explore the underlying logic of each route, offering field-proven insights into the selection of reagents and reaction conditions. This document is designed for researchers, scientists, and drug development professionals seeking robust and adaptable methods for their synthetic campaigns.

Retrosynthetic Analysis and Core Strategies

A logical analysis of the target 3-amino-4-arylpyridine structure reveals two primary bond disconnections that form the basis of the most common synthetic approaches: the C4-Aryl bond and the C3-Nitrogen bond. This leads to two major strategic paradigms:

  • Post-Functionalization of a Pre-formed Pyridine Core: This highly modular approach involves sequential bond formations on a commercially available or readily synthesized pyridine ring. It is often the preferred strategy for generating diverse compound libraries.

  • De Novo Ring Construction: This strategy involves building the pyridine ring from acyclic precursors. While powerful, these methods can sometimes be less flexible for generating wide variations of the target scaffold compared to post-functionalization approaches.[2][3]

G cluster_0 Retrosynthetic Disconnections cluster_1 Strategy 1: Post-Functionalization cluster_2 Strategy 2: De Novo Synthesis Target 3-Amino-4-Arylpyridine C4_Aryl C4-Aryl Bond Target->C4_Aryl Disconnect C3_N C3-N Bond Target->C3_N Disconnect Intermediates1 Key Intermediates: - 4-Halo-3-Nitropyridine - 3-Halo-4-Arylpyridine C4_Aryl->Intermediates1 Leads to C3_N->Intermediates1 Leads to Intermediates1->Target Functionalize Acyclic Acyclic Precursors (e.g., Enones, Enamines) Acyclic->Target Cyclocondensation G Start 4-Halo-3-Nitropyridine Intermediate 4-Aryl-3-Nitropyridine Start->Intermediate Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) Product 3-Amino-4-Arylpyridine Intermediate->Product Nitro Group Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Workflow for Route A: Suzuki coupling then reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with a halide or triflate. [4][5]In this context, it is used to introduce the aryl group at the C4 position of a 3-nitropyridine ring.

  • Mechanistic Rationale: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (i) Oxidative addition of the Pd(0) into the pyridine-halide bond, (ii) Transmetalation, where the aryl group is transferred from the boronic acid to the palladium complex, and (iii) Reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. [5]The presence of a base is crucial for activating the boronic acid for transmetalation.

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_Ar Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Aryl_Ar Transmetalation PdII_Aryl_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Aryl_Ar->Product Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->PdII_Aryl_Ar

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 4-Phenyl-3-nitropyridine

  • Materials: 4-Chloro-3-nitropyridine, Phenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a round-bottom flask, add 4-chloro-3-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-3-nitropyridine.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf is a robust ligand for heteroaromatic couplings. [6]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Carbonate bases are generally effective and well-tolerated. [6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA mixture of an organic solvent and water is standard.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Step 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

  • Expertise & Experience: While catalytic hydrogenation (H₂ over Pd/C) is very clean, it can reduce other functionalities like alkenes or alkynes. For molecules with such groups, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method. [7]Iron powder in acetic acid or with ammonium chloride is a milder and more environmentally benign alternative.

Protocol 2: Synthesis of 3-Amino-4-phenylpyridine

  • Materials: 4-Phenyl-3-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethyl Acetate, Sodium Hydroxide (NaOH).

  • Procedure:

    • Dissolve 4-phenyl-3-nitropyridine (1.0 equiv) in ethyl acetate or ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4.0-5.0 equiv) to the solution.

    • If using ethyl acetate, add concentrated HCl (4-5 equiv) dropwise while stirring. If using ethanol, the reaction can often proceed by heating to reflux.

    • Stir the mixture at room temperature or gentle heat (50-70 °C) for 2-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully basify by adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is > 8. Caution: This is a highly exothermic process.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude 3-amino-4-phenylpyridine can be purified by column chromatography or recrystallization if necessary.

Route B: Buchwald-Hartwig Amination

This powerful method directly forms the C-N bond, offering an alternative to the nitro-reduction sequence. [8][9]It is particularly valuable for synthesizing N-substituted derivatives by simply changing the amine coupling partner. The synthesis starts from a 3-halo-4-arylpyridine, which can be prepared via Suzuki coupling of a 3,4-dihalopyridine.

Workflow Overview

G Start 3-Halo-4-Arylpyridine Product 3-Amino-4-Arylpyridine Start->Product Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base)

Caption: Workflow for Route B: Buchwald-Hartwig amination.

  • Mechanistic Rationale: Similar to the Suzuki coupling, this reaction is mediated by a Pd(0) catalyst. The cycle involves (i) Oxidative addition of the palladium into the C-Halide bond, (ii) Coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and (iii) Reductive elimination to form the C-N bond and regenerate the catalyst. [10]The choice of phosphine ligand is critical for the efficiency of the reaction. [9] Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-4-phenylpyridine

  • Materials: 3-Bromo-4-phenylpyridine, Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or LHMDS), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)), Toluene or Dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube or sealed vial with Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

    • Add 3-bromo-4-phenylpyridine (1.0 equiv).

    • Add the amine source (1.2 equiv). For the primary NH₂ group, an ammonia equivalent like benzophenone imine is often used.

    • Add anhydrous, degassed toluene.

    • Seal the vessel and heat to 80-110 °C for 12-24 hours, monitoring by LC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • If an imine was used, the intermediate is then hydrolyzed (e.g., with aqueous HCl) to reveal the primary amine.

    • Purify the final product by column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common Pd precursors that form the active Pd(0) in situ. [11]
Ligand Xantphos, BINAP, BrettPhosBulky, electron-rich phosphine ligands are essential for promoting reductive elimination. [8][11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. [10]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.

References

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC - NIH.[Link] [12]7. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. ResearchGate.[Link] [13]8. Buchwald–Hartwig amination. Wikipedia.[Link] [8]9. Ullmann condensation. Wikipedia.[Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC - NIH.[Link] [1]11. Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link] [14]12. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link] [9]13. Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.[Link]

  • The Chemistry of Pyridine. University of Calgary.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.[Link] [6]20. Suzuki reaction. Wikipedia.[Link] [4]21. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC - NIH.[Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. PMC - NIH.[Link]

  • N-1 substitution of 4-arylamino-3-nitropyridines by a heterocyclic ring-opening reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Chichibabin Reaction. Cambridge University Press.[Link]

  • The Chichibabin amination reaction. Scientific Update.[Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.[Link]

  • Chichibabin Reaction. Slideshare.[Link]

  • Novel approach to the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives. Chemistry of Heterocyclic Compounds.[Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH.[Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.[Link] [15]33. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link] [5]35. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]

  • The reduction of vic-substituted 3-nitropyridines. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 4-bromo-N-methylpyridin-3-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromo-N-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for this challenging but crucial transformation in modern synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to troubleshoot effectively and maximize your yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you to the key considerations for this specific substrate.

FAQ 1: Which cross-coupling reaction is best suited for this compound?

The "best" reaction depends on the desired bond formation. Here's a breakdown of the most common choices:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (coupling with boronic acids/esters). It is often favored due to the commercial availability and stability of a wide range of boronic acid reagents.[1][2]

  • Buchwald-Hartwig Amination: The premier choice for forming C–N bonds (coupling with primary or secondary amines).[3][4] This reaction is invaluable for synthesizing substituted anilines and related structures.

  • Sonogashira Coupling: The go-to method for C(sp²)–C(sp) bond formation (coupling with terminal alkynes).[5][6][7] It's a powerful tool for creating conjugated enynes and arylalkynes.

FAQ 2: Why is my reaction showing low to no conversion?

This is a common issue with several potential root causes:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities.[8]

  • Improper Reaction Setup: Failure to establish and maintain a truly inert atmosphere can deactivate the catalyst.

  • Suboptimal Reagent Choice: The selection of ligand, base, and solvent is critical and highly interdependent.

  • Low Reaction Temperature: Many cross-coupling reactions require sufficient thermal energy to proceed at an appreciable rate.

FAQ 3: I am observing significant debromination of my starting material. How can I minimize this side reaction?

Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine is replaced by a hydrogen atom.[9] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species. To minimize it:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands that favor reductive elimination over β-hydride elimination.

  • Base Selection: Use non-coordinating, anhydrous bases. Weakly coordinating bases can sometimes be beneficial.

  • Temperature Control: Avoid excessively high temperatures, as debromination can have a higher activation energy than the desired coupling.[9]

FAQ 4: How do I choose the right palladium catalyst and ligand for my specific coupling partner?

Catalyst and ligand selection is crucial for success. Here are some general guidelines:

  • For Suzuki Couplings: Biarylphosphine ligands like XPhos or SPhos are often effective for challenging substrates.[10]

  • For Buchwald-Hartwig Aminations: Sterically hindered dialkylbiaryl phosphine ligands are generally preferred.[3][11] The choice of ligand can also influence selectivity when coupling with primary versus secondary amines.[4]

  • For Sonogashira Couplings: A combination of a palladium source (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is traditional, though copper-free methods are also available.[6][7][12]

FAQ 5: What are the best practices for setting up and monitoring these reactions?
  • Inert Atmosphere: Always use dry glassware and maintain a positive pressure of an inert gas like argon or nitrogen.[13][14][15][16] Degas your solvents to remove dissolved oxygen.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

  • Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify any side products.[12]

Section 2: Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your reactions.

Ticket #1: Low or No Product Formation

Symptom: Analysis of the reaction mixture shows predominantly unreacted this compound.

Possible Causes & Solutions:
  • Catalyst Inactivity:

    • The "Why": The active catalyst in most cross-coupling reactions is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ.[11][17] This reduction can be inefficient, or the active Pd(0) can be deactivated by oxygen.

    • The Fix:

      • Use a Precatalyst: Employ a commercially available, air-stable Pd(0) precatalyst that readily forms the active catalytic species.

      • Ensure Inert Conditions: Meticulously degas your solvent and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[8][16][18]

  • Incorrect Base/Solvent System:

    • The "Why": The base plays a critical role in the catalytic cycle, often participating in the transmetalation step.[1][11][19][20] The choice of base and solvent are linked; for instance, in nonpolar solvents, an anionic base is often required to deprotonate the palladium-amine complex in Buchwald-Hartwig aminations.[19][20][21]

    • The Fix: Consult the literature for base/solvent systems that have been successful with similar pyridine substrates. A common starting point for Suzuki reactions is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water.[10][22] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are often used in anhydrous, non-polar solvents like toluene.[18]

  • Low Reaction Temperature:

    • The "Why": Oxidative addition and reductive elimination are key steps in the catalytic cycle that have significant activation energy barriers.[23][24] Insufficient thermal energy can lead to a stalled reaction.

    • The Fix: Gradually increase the reaction temperature, monitoring for product formation and the appearance of side products. Typical temperatures for these couplings range from 80-120 °C.[25][26]

Ticket #2: Significant Side Product Formation

Symptom: Your analytical data shows multiple products, with the desired product being a minor component.

Common Side Products & Mitigation Strategies:
  • Debromination:

    • The "Why": As mentioned in the FAQs, this arises from a competing pathway involving a Pd-H species.[9] This can be exacerbated by certain bases, protic solvents, or ligands that don't sufficiently stabilize the catalyst.

    • The Fix:

      • Ligand Modification: Switch to a bulkier, more electron-rich ligand.

      • Base and Solvent Screening: Try a weaker, non-coordinating base and ensure your solvent is anhydrous.

      • Lower Temperature: Running the reaction at the lowest effective temperature can disfavor the debromination pathway.

  • Homocoupling of the Coupling Partner:

    • The "Why": This occurs when two molecules of your coupling partner (e.g., boronic acid) react with each other. This is often promoted by the presence of oxygen or Pd(II) species.[17][23]

    • The Fix:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated.

      • Stoichiometry: Using a slight excess of the this compound can sometimes suppress homocoupling of the boronic acid.

Ticket #3: Product Isolation and Purification Challenges

Symptom: Difficulty in separating the desired product from residual palladium catalyst or other byproducts.

Purification Strategies:
  • Palladium Removal:

    • The "Why": Residual palladium can be problematic, especially in pharmaceutical applications.

    • The Fix:

      • Filtration: Passing the crude reaction mixture through a plug of Celite or silica gel can remove some of the palladium.[27][28]

      • Aqueous Wash: An aqueous wash can sometimes help remove inorganic palladium salts.

      • Scavengers: Commercially available palladium scavengers can be used in challenging cases.

  • Chromatography:

    • The "Why": Column chromatography is often necessary to achieve high purity.

    • The Fix:

      • Solvent System Optimization: Carefully select the solvent system for your column to maximize separation between your product and impurities.

      • Gradient Elution: A gradient elution can be more effective than an isocratic one for separating closely related compounds.

Section 3: Visualizing the Process

General Cross-Coupling Catalytic Cycle

Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_conditions Are the base, solvent, and temperature optimized? check_catalyst->check_conditions Yes optimize_catalyst Use a precatalyst, ensure inert setup. check_catalyst->optimize_catalyst No check_side_reactions Are there significant side products (e.g., debromination)? check_conditions->check_side_reactions Yes optimize_conditions Screen different bases, solvents, and temperatures. check_conditions->optimize_conditions No mitigate_side_reactions Adjust ligand, base, or temperature to minimize side reactions. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No optimize_catalyst->success optimize_conditions->success mitigate_side_reactions->success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Section 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

ReagentAmountMolar Equiv.
This compound1 mmol1.0
Phenylboronic acid1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05
K₂CO₃2 mmol2.0
1,4-Dioxane5 mL-
Water1 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

ReagentAmountMolar Equiv.
This compound1 mmol1.0
Morpholine1.2 mmol1.2
Pd₂(dba)₃0.01 mmol0.01
XPhos0.03 mmol0.03
NaOtBu1.4 mmol1.4
Toluene5 mL-

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the this compound and toluene.

  • Add the morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

ReagentAmountMolar Equiv.
This compound1 mmol1.0
Phenylacetylene1.2 mmol1.2
PdCl₂(PPh₃)₂0.03 mmol0.03
CuI0.06 mmol0.06
Triethylamine3 mmol3.0
THF5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Inert Conditions. Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Inert Atmosphere, with no O2. YouTube. [Link]

  • Preparing an inert atmosphere reaction vessel with only an input? Chemistry Stack Exchange. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Cross-Coupling Reactions Guide. MilliporeSigma. [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Wiley Online Library. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reactions promoted by different ligands. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Semantic Scholar. [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]

Sources

purification methods for 4-bromo-N-methylpyridin-3-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-bromo-N-methylpyridin-3-amine (and structurally similar 3-amino-4-halopyridines).

This compound presents a "perfect storm" of purification challenges: it is amphoteric (basic pyridine nitrogen + acidic NH proton), prone to streaking on silica, and chemically labile (the C4-bromine is susceptible to nucleophilic aromatic substitution,


).

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Chemical Context & Stability Warning

Before attempting purification, you must understand the species in your flask. The 4-bromo substituent significantly alters the physicochemical properties of the parent aminopyridine.

  • Basicity Shift: The bromine atom at C4 is electron-withdrawing. While N-methylpyridin-3-amine has a pKa

    
     6.0, the 4-bromo derivative is significantly less basic  (estimated pKa 
    
    
    
    3.0–4.0). This pKa differential is the key to separating starting material from the product without chromatography.
  • Instability (

    
     Risk):  The C4 position is activated for nucleophilic attack.
    
    • Risk:[1] Prolonged heating with strong nucleophiles (e.g., hydroxide, alkoxides) can displace the bromine, yielding the 4-hydroxy or 4-alkoxy impurity.

    • Handling: Keep workup temperatures

      
      . Avoid pH 
      
      
      
      for extended periods.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product streaks/tails heavily on silica columns, contaminating other fractions."

Diagnosis: The basic nitrogen atoms (pyridine ring and amine) are hydrogen-bonding with the acidic silanol groups (


) on the silica gel.

Protocol: The "Amine-Deactivated" Silica Method Do not just add triethylamine (TEA) to the mobile phase; you must deactivate the stationary phase before the run.

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc or DCM/MeOH) and add 1% v/v Triethylamine (TEA) or 1%

    
     in MeOH .
    
  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-doped mobile phase before loading your sample. This saturates the acidic silanol sites.

  • The Run: Load your sample. Run the gradient with the modifier included.

  • Post-Run: Rotovap fractions immediately. High concentrations of TEA can sometimes catalyze decomposition if left in the flask for days.

Expert Tip: If you are using DCM/MeOH, switching to DCM/Isopropanol (IPA) often reduces streaking because IPA competes more effectively for silanol sites than MeOH.

Issue 2: "I cannot separate the Starting Material (N-methylpyridin-3-amine) from the Product."

Diagnosis: Both compounds are polar amines with similar


 values. However, they have different pKa values due to the bromine substituent.

Protocol: The "pKa-Swing" Extraction (Chromatography-Free) This method exploits the fact that the Starting Material (SM) is more basic than the Product.

Workflow:

  • Dissolution: Dissolve the crude mixture in an organic solvent (DCM or EtOAc).

  • Acid Wash (The Separation Step):

    • Wash the organic layer with Buffer pH 4.5–5.0 (Citrate or Acetate buffer).

    • Mechanism:[2][3] At pH 5, the more basic SM (pKa

      
       6) will be protonated (
      
      
      
      ) and move to the aqueous layer. The less basic Product (pKa
      
      
      3–4) will remain largely unprotonated (neutral) and stay in the organic layer.
  • Verification: Check the organic layer by TLC.[4] If SM persists, repeat the wash.

  • Final Wash: Wash the organic layer with Brine, dry over

    
    , and concentrate.
    

Visual Decision Tree: Workup Strategy

WorkupLogic Start Crude Reaction Mixture Solubility Dissolve in DCM/EtOAc Start->Solubility Wash Wash with Buffer (pH 4.5 - 5.0) Solubility->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains 4-Br Product) PhaseSep->OrgLayer Product (Less Basic) AqLayer Aqueous Layer (Contains Unreacted SM) PhaseSep->AqLayer SM (More Basic) Check Check TLC of Organic OrgLayer->Check Pure Dry & Concentrate (High Purity) Check->Pure SM Absent Impure Repeat Buffer Wash Check->Impure SM Present Impure->Wash

Caption: pKa-Swing Extraction logic. By targeting the basicity difference, the starting material is selectively removed into the aqueous phase.

Issue 3: "My product is turning black/brown during storage."

Diagnosis: Aminopyridines are oxidation-sensitive. The "black tar" is likely pyridine-N-oxide formation or polymerization initiated by light/air.

Protocol: Stabilization & Storage

  • Salt Formation: Convert the free base oil into a solid salt (HCl or Oxalate) immediately after purification.

    • Procedure: Dissolve product in

      
      . Add 1M HCl in 
      
      
      
      dropwise. Filter the precipitate.[5][6][7]
    • Benefit: The salt form is significantly more stable to oxidation and easier to handle.

  • Storage: Store under Argon at

    
    , protected from light.
    

Experimental Data & Specifications

Comparison of Purification Methods
MethodPurity PotentialYieldPrimary RiskRecommended For
Flash Column (Silica) 95-98%Moderate (loss to streaking)Irreversible adsorptionComplex mixtures (many impurities)
pKa-Swing Extraction 90-95%HighProduct loss if pH is wrongRemoving Starting Material
Recrystallization >99%Low-ModerateThermal decompositionFinal polishing of solid salts
Recommended Gradient (Silica Gel)

Stationary Phase: Amine-functionalized silica OR Standard Silica (pre-treated with 1% TEA). Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (containing 1% TEA)

CV (Column Volumes)% Mobile Phase B
0 - 25% (Isocratic)
2 - 105%

40% (Linear Gradient)
10 - 1540%

100% (Flush)

Advanced Troubleshooting: Regioisomer Separation

If you synthesized the compound via bromination of N-methylpyridin-3-amine, you may have the 2-bromo or 6-bromo isomers. These are very difficult to separate by standard extraction.

Protocol: Regioisomer Resolution

  • TLC Check: Run a TLC in Toluene:Acetone (4:1) . This system often separates pyridine regioisomers better than Hex/EtOAc.

  • Reverse Phase (C18): If Normal Phase fails, use C18 silica.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

    • Logic: The dipole moments of the 2-bromo vs 4-bromo isomers differ, affecting interaction with the C18 chains in a polar environment.

References

  • Vertex AI Search. (2025). Purification of aminopyridines on silica gel triethylamine. Retrieved from

  • Royal Society of Chemistry. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Amino-4-bromopyridine Physical Properties. Retrieved from

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from

  • ResearchGate. (2016).[4] Separation of regioisomers of bromopyridines. Retrieved from

Sources

Technical Support Center: Navigating the Basicity of 4-bromo-N-methylpyridin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-bromo-N-methylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent basicity of this compound, stemming from its two distinct nitrogen atoms, presents both synthetic opportunities and challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities with confidence and achieve robust, reproducible results.

Section 1: The Core Challenge: Understanding the Dual Basicity

The chemical behavior of this compound is dominated by the interplay of its two basic centers: the endocyclic pyridine nitrogen (N1) and the exocyclic N-methylamino group (N3). A clear understanding of their relative basicity is paramount for predicting reactivity and designing effective synthetic strategies.

FAQ: Which nitrogen is more basic and why?

Answer: The endocyclic pyridine nitrogen (N1) is the more basic of the two. This is a consequence of orbital hybridization and electronic effects.

  • Pyridine Nitrogen (N1): The lone pair of electrons on this nitrogen resides in an sp² hybrid orbital, which lies in the plane of the aromatic ring. These electrons are not part of the delocalized π-system and are therefore readily available for protonation.[1][2]

  • Exocyclic Amino Nitrogen (N3): The lone pair on the N-methylamino group can be delocalized into the electron-deficient pyridine ring through a resonance (+M) effect. This delocalization reduces its availability for protonation, making it less basic than the N1 nitrogen.

The basicity of N1 is, however, modulated by two opposing electronic forces from the substituents:

  • Electron-Donating Group (-N(H)Me): The N-methylamino group at the 3-position donates electron density into the ring via resonance, which increases the basicity of the N1 nitrogen.[3]

  • Electron-Withdrawing Group (-Br): The bromine atom at the 4-position withdraws electron density through a strong inductive (-I) effect, which decreases the basicity of the N1 nitrogen.[4][5]

The net result is a pyridine ring with a carefully balanced basicity that must be managed during synthesis.

G Start Low Yield in Suzuki Coupling? Check1 Are you using bulky, electron-rich ligands (e.g., SPhos, XPhos)? Start->Check1 Solution1 ACTION: Switch from PPh₃ to a Buchwald-type ligand. Check1->Solution1 No Check2 Are your conditions rigorously anhydrous? Check1->Check2 Yes Solution1->Check2 Solution2 ACTION: Use anhydrous solvents/reagents. Degas all liquids. Check2->Solution2 No Check3 Have you screened bases and solvents? Check2->Check3 Yes Solution2->Check3 Solution3 ACTION: Try K₃PO₄ or Cs₂CO₃. Screen dioxane vs. toluene. Check3->Solution3 No Success Improved Yield Check3->Success Yes Solution3->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.
Problem 2: Unwanted Side Reactions during N-Alkylation or Acylation
  • Question: I am attempting to perform a reaction elsewhere on the molecule, but I am observing significant N-alkylation or N-acylation on the 3-amino group. How can I achieve selectivity?

  • Expert Analysis: The exocyclic N-methylamino group, while less basic than the pyridine nitrogen, is still a potent nucleophile. In the presence of electrophiles like alkyl halides or acyl chlorides, it will readily compete with other desired reaction pathways. Conventional N-alkylation of aminopyridines with alkyl halides is notoriously inefficient and often leads to mixtures of mono- and di-alkylated products, as well as quaternization of the pyridine ring. [6]* Solution: Amine Protection. The most robust solution is to temporarily "mask" the nucleophilicity of the amino group with a protecting group. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability in a wide range of conditions and its straightforward removal under acidic conditions. [7][8]

Problem 3: Difficulties with Aqueous Workup and Chromatographic Purification
  • Question: My product seems to be partially soluble in the aqueous layer during workup, and it streaks severely during silica gel column chromatography, leading to poor separation and low recovery. What is causing this?

  • Expert Analysis: These are classic symptoms of handling a basic compound. During an acidic wash or in the presence of acidic byproducts, your amine becomes protonated, forming an ammonium salt. This salt is often highly polar and water-soluble, causing it to partition into the aqueous layer. [9]On a standard silica gel column, which is inherently acidic (due to silanol groups, Si-OH), the basic amine interacts strongly via an acid-base interaction. [10][11]This leads to the characteristic "streaking" or tailing, where the compound elutes slowly and over a large volume of solvent.

  • Solutions:

    • Workup Strategy: Conclude the workup with a mild basic wash (e.g., saturated NaHCO₃ solution) to ensure your product is in its neutral, "free-base" form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Chromatography Modification:

      • Mobile Phase Additive: Add a small amount (0.5-2% v/v) of a volatile competing base, such as triethylamine (TEA), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly. [9][10] * Alternative Stationary Phase: For particularly challenging separations, switch to a less acidic stationary phase like neutral alumina or use commercially available amine-functionalized silica gel columns. [12][13]

Section 3: Validated Experimental Protocols

Protocol 1: Selective Boc-Protection of the 3-(N-methylamino) Group

This protocol masks the exocyclic amine, preventing its participation in subsequent reactions.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the solution. Follow with the addition of triethylamine (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq). [7]4. Reaction: Stir the mixture at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be less polar (higher Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible (typically 1-2 hours).

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can typically be used directly or purified by flash chromatography if necessary.

Protocol 2: Purification of Basic Amines by Column Chromatography

This protocol is designed to prevent peak tailing and improve recovery.

  • Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine (TEA) to a final concentration of 1% (v/v). Causality Note: The TEA neutralizes acidic silanol sites on the silica gel.[10]

  • Column Packing: Pack a standard silica gel column using your TEA-containing eluent.

  • Equilibration (Critical Step): Flush the packed column with at least 5 column volumes of the TEA-containing eluent. This step is essential to ensure the entire silica bed is neutralized before loading your sample.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the eluent and load it onto the column. A dry-loading technique (adsorbing the compound onto a small amount of silica) is highly recommended.

  • Elution & Collection: Run the column as usual, collecting fractions and monitoring via TLC. The spots should be well-defined and symmetrical.

  • Post-Purification: After combining the pure fractions, the TEA can be easily removed along with the eluent during concentration under reduced pressure due to its volatility. [10]

References

  • Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 138-145. [Link]

  • Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry, 39(17), 2622-2626. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. [Link]

  • Basicity of substituted pyridines. (2016). Chemistry Stack Exchange. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. (2016). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why?. (2018). Quora. [Link]

  • BOC protection method for aminopyridine. (2013).
  • Aminopyridine compounds and methods for the preparation and use thereof. (2018).
  • Pyridines. (n.d.). Wikipedia. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2020). Science. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). The Journal of Organic Chemistry. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (2007). ResearchGate. [Link]

  • Comparing basic strength order of amines. (2019). Chemistry Stack Exchange. [Link]

  • Process for the N-alkylation of aminopyridines. (2021).
  • Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (2014). Journal of Medicinal Chemistry. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). University of Bath. [Link]

  • Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents. (2019). Nature Communications. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2012). Molecules. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Organic Letters. [Link]

  • 6-Bromo-4-methylpyridin-3-amine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Minimizing Debromination in 4-Bromo-N-methylpyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-bromo-N-methylpyridin-3-amine . It prioritizes mechanistic understanding and actionable troubleshooting protocols.

Ticket ID: #PYR-BR-004 Subject: Troubleshooting Hydrodebromination & Side Reactions in Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

The Molecule: this compound is a highly functionalized heteroaryl halide. The combination of an electron-deficient pyridine ring (at the 4-position) and an electron-donating secondary amine (at the 3-position) creates a "push-pull" electronic environment.

The Problem: "Debromination" (Hydrodebromination) is the reduction of the C-Br bond to C-H, yielding N-methylpyridin-3-amine. This is the most common failure mode in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) of this substrate.

Root Causes:

  • Slow Transmetallation: The oxidative addition of the 4-bromopyridine to Pd(0) is rapid. However, if the subsequent transmetallation step is slow (due to steric hindrance or low nucleophilicity of the coupling partner), the long-lived Pd(II) intermediate seeks alternative pathways.

  • Hydride Sources: The secondary amine proton (N-H) or protic solvents (alcohols) act as hydride donors, facilitating the reduction of the Pd-Ar species.

  • Catalyst Poisoning: The free secondary amine can coordinate to the Pd center, displacing ligands and shutting down the catalytic cycle, or promoting

    
    -hydride elimination.
    

Troubleshooting Guide (Q&A)

Issue 1: "I see the des-bromo product (N-methylpyridin-3-amine) by LCMS. Why?"

Diagnosis: You are experiencing Hydrodebromination . The Pd(II)-Aryl species is intercepting a hydride instead of your nucleophile (boronic acid/amine).

Technical Explanation: In the absence of a rapid transmetallation event, the Pd(II) intermediate undergoes


-hydride elimination  or ligand-to-metal hydride transfer . This is often exacerbated by:
  • Alcoholic Solvents: Methanol, Ethanol, and Isopropanol are excellent hydride sources.

  • The Substrate Itself: The N-methyl group adjacent to the amine nitrogen can, under specific conditions, act as a hydride source via

    
    -H elimination if the amine coordinates to Pd.
    

Solution Protocol:

  • Switch Solvents: Move away from alcohols. Use 1,4-Dioxane , Toluene , or DMF . If water is required for the base (Suzuki), use a biphasic system (Toluene/H₂O) rather than a miscible protic mixture.

  • Protect the Amine: The secondary amine is a liability. Protect it with a Boc (tert-butoxycarbonyl) group. This removes the acidic proton, prevents coordination to Pd, and sterically shields the nitrogen.

    • Reference: N-Boc protection prevents catalyst poisoning and side reactions in 3-amino-4-halopyridines [1].

Issue 2: "My reaction stalls after 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation (Poisoning) . The pyridine nitrogen and the secondary amine nitrogen are forming a stable chelate with the Palladium, creating an inactive "Pd-sink."

Solution Protocol:

  • Ligand Overpowering: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ). These ligands bind tightly to Pd, preventing the substrate nitrogens from displacing them.

  • Reaction Concentration: High dilution favors intramolecular side reactions. Run the reaction at a higher concentration (0.2 M - 0.5 M) to favor the intermolecular cross-coupling.

Issue 3: "I am using a strong base (LiHMDS/NaH) and seeing a different isomer."

Diagnosis: Halogen Dance Reaction . Strong bases can deprotonate the pyridine ring at the 5-position (ortho to the bromine). The bromine then migrates to the 5-position to stabilize the lithiated intermediate.

Solution Protocol:

  • Avoid Strong Bases: For cross-coupling, stick to mild inorganic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .

  • Thermodynamic Control: If lithiation is necessary, keep the temperature strictly below -78°C and quench immediately. Halogen dance is often thermodynamically driven and occurs upon warming [2].

Visualization: The Debromination Pathway

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Hydrodebromination pathway.

DebrominationMechanism Start This compound OxAdd Oxidative Addition (Pd(II)-Ar species) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)-L Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A: Productive HydrideSource Hydride Source Interaction (Solvent/Amine/Base) OxAdd->HydrideSource Path B: Destructive (Slow Transmetallation) ProdCycle Reductive Elimination TransMet->ProdCycle SideCycle Reductive Elimination (H-Transfer) HydrideSource->SideCycle ProdCycle->Pd0 Regenerate Pd(0) Product DESIRED PRODUCT (Cross-Coupled) ProdCycle->Product SideCycle->Pd0 SideProduct SIDE PRODUCT (Hydrodebromination) SideCycle->SideProduct

Caption: Figure 1. Kinetic competition between productive cross-coupling (Path A) and hydrodebromination (Path B). Path B dominates when transmetallation is slow or hydride sources are present.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling

Recommended for minimizing debromination in 3-amino-4-bromopyridines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos Pd G3/G4 is preferred)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.25 M

Step-by-Step:

  • Degassing (Critical): Charge the reaction vial with the solid substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times . Oxygen promotes homocoupling and catalyst oxidation, slowing the cycle and favoring debromination.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane and Water via syringe.

  • Temperature Ramp: Heat to 80°C . Do not overheat (>100°C) unless necessary, as higher temperatures increase the rate of debromination faster than the rate of coupling [3].

  • Monitoring: Check LCMS at 1 hour. If the starting material is consumed but only des-bromo product exists, your boronic acid may be decomposing (protodeboronation).

Protocol B: Protection Strategy (If Protocol A fails)

If the free amine is causing issues, convert to the Boc-protected analog before coupling.

  • Protection: Dissolve substrate in THF. Add LiHMDS (1.1 equiv) at 0°C, followed by Boc₂O (1.1 equiv). Stir to RT. Isolate tert-butyl (4-bromopyridin-3-yl)(methyl)carbamate.

  • Coupling: Perform Protocol A using the Boc-protected substrate. The yield typically increases by 20-40% due to the suppression of catalyst poisoning [1].

  • Deprotection: Treat with TFA/DCM (1:4) at RT for 1 hour to recover the amine.

Data & Selection Tables

Table 1: Solvent Selection for Minimizing Debromination
Solvent SystemSuitabilityRisk FactorNotes
Methanol / Ethanol High Risk HighPrimary alcohols are potent hydride donors. Avoid.
Isopropanol Critical Risk Very HighRapidly reduces Pd(II) to Pd-H species.
THF / Water ⚠️ Moderate MediumCan act as a hydride source via radical mechanisms if peroxides are present.
Toluene / Water Recommended LowBiphasic system protects the catalyst.
1,4-Dioxane / Water Recommended LowExcellent solubility for pyridines; stable.
DMF (Anhydrous) ⚠️ Conditional MediumGood for solubility, but can decompose to dimethylamine (catalyst poison) at high T.
Table 2: Catalyst/Ligand Performance Matrix
Ligand ClassExamplePerformanceMechanism of Action
Simple Phosphine PPh₃❌ PoorWeak binding; easily displaced by pyridine nitrogen.
Bidentate dppf⚠️ FairGood stability, but often slow transmetallation for sterically hindered substrates.
Dialkylbiaryl (Buchwald) XPhos / SPhos Excellent Bulky, electron-rich.[1] Accelerates oxidative addition AND reductive elimination, outcompeting debromination.
NHC PEPPSI-IPrGood Extremely stable; good for difficult transmetallations.

References

  • Synthesis of N-Substituted-3-amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the necessity of Boc-protection to prevent side reactions in 3-amino-4-halopyridines. URL:[Link]

  • Base-catalyzed halogen dance, and other reactions of aryl halides. Source: Chemical Science (RSC). Context: Details the mechanism of halogen migration (isomerization) in bromopyridines under basic conditions. URL:[Link]

  • Pd-Catalyzed Cross-Couplings in the Presence of Water. Source: NIH / PubMed Central. Context: Protocols for using Pd/P(t-Bu)3 systems which are robust against moisture and minimize side reactions. URL:[Link]

Sources

solvent selection for nucleophilic substitution of 4-bromo-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the solvent selection and process optimization for the nucleophilic substitution of 4-bromo-N-methylpyridin-3-amine .

Ticket ID: SUB-PYR-004 Subject: Solvent Selection & Reaction Optimization for C4-Bromine Displacement Status: Open Assigned Specialist: Senior Application Scientist

Substrate Analysis & Critical Risks

Before selecting a solvent, you must understand the "personality" of your molecule. This compound presents a classic "push-pull" conflict that causes standard


 reactions to fail.
  • The Conflict: The bromine at C4 is the leaving group (electrophile), but the amine at C3 is a strong electron donor (nucleophile). This electron donation increases electron density at C4, effectively "deactivating" the position toward nucleophilic attack.

  • The Hidden Danger (Self-Condensation): Because the molecule contains both a nucleophile (3-NHMe) and an electrophile (4-Br), it poses a high risk of intermolecular self-condensation (polymerization), leading to intractable black tars.[1]

Decision Matrix: Reaction Pathway Selection

Use this logic flow to determine your solvent strategy.

SolventSelection Start Start: Define Goal Mechanism Select Mechanism Start->Mechanism PdCat Pd-Catalyzed (Buchwald) Mechanism->PdCat High Yield/Mild Temp SnAr Classical SnAr Mechanism->SnAr Metal-Free/Cost Driven SolventPd Solvent: 1,4-Dioxane or Toluene PdCat->SolventPd SolventSnAr Solvent: n-Butanol or NMP (+ Acid) SnAr->SolventSnAr

Figure 1: Decision tree for selecting the reaction pathway and associated solvent system.

Solvent Selection Guide

Scenario A: Palladium-Catalyzed Cross-Coupling (Recommended)

Why: Overcomes the electronic deactivation of the C3-amino group. Best Solvents: 1,4-Dioxane, Toluene, or tert-Amyl Alcohol.[1]

SolventGrade RequiredTemp RangeProsCons
1,4-Dioxane Anhydrous, Degassed80–110°CExcellent solubility for Pd-precatalysts; stabilizes intermediates.[1]Peroxide risk; high boiling point makes removal tedious.
Toluene Anhydrous80–110°CEasy workup (immiscible with water); cheap.Poor solubility for polar nucleophiles/salts.
t-Amyl Alcohol Anhydrous90–102°CGreen alternative; high BP; good for base solubility.Can be difficult to source in high purity.
Scenario B: Acid-Mediated

Why: Protonation of the pyridine nitrogen activates the ring, counteracting the deactivating effect of the C3-amine. Best Solvents: n-Butanol, Ethylene Glycol, or Water (in specific cases).[1]

SolventAdditiveTemp RangeMechanism Note
n-Butanol 1.0 eq HCl (dioxane)110–130°CReflux temp is ideal for activation; alcohol aids proton transfer.
NMP None (Thermal)140–180°CNOT RECOMMENDED unless microwave is used. High thermal degradation risk.
Water 1.0 eq HCl100°C"On-water" effect can accelerate rate; requires hydrophobic nucleophile.

Detailed Protocols

Protocol 1: Pd-Catalyzed Amination (Buchwald-Hartwig)

Best for: High value intermediates, complex nucleophiles.[1]

  • Preparation: Charge a reaction vial with This compound (1.0 equiv), Nucleophile (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and BINAP or Xantphos (10 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Note: Degas solvent with N₂ sparging for 10 mins prior to addition.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify.

Protocol 2: Acid-Mediated

Best for: Simple amines, large scale, metal-free requirements.[1]

  • Preparation: Dissolve This compound (1.0 equiv) in n-Butanol (0.5 M).

  • Activation: Add 4M HCl in Dioxane (1.0 equiv). A precipitate (hydrochloride salt) may form; this is normal.

  • Nucleophile: Add the amine nucleophile (2.0–3.0 equiv). Note: Excess nucleophile is required to buffer the acid released during substitution.

  • Reaction: Heat to reflux (118°C ) for 24 hours.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (pH > 8). Extract with DCM/Isopropanol (3:1) if product is polar.[2]

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar/solid. What happened?

  • Diagnosis: You likely triggered self-condensation . The 3-NHMe group of one molecule attacked the 4-Br of another.

  • Fix:

    • Dilution: Run the reaction more dilute (0.05 M instead of 0.2 M).

    • Protection: Protect the 3-NHMe as a Boc-carbamate or Acetamide before attempting the substitution. This removes the nucleophilicity of the C3-amine.

Q2: I am seeing starting material remaining even after 24h at reflux.

  • Diagnosis: The ring is too electron-rich. The activation energy for

    
     is not being met.
    
  • Fix: Switch to Protocol 1 (Pd-Catalysis) . If you must use

    
    , switch solvent to Diphenyl ether  (allows heating to 200°C) or use a Microwave reactor at 160°C in NMP.[1] Warning: Watch for decomposition.[1]
    

Q3: Which base should I use for the Pd-catalyzed reaction?

  • Guidance: Use Cs₂CO₃ or NaOtBu .

    • Cs₂CO₃: Milder, better functional group tolerance.[1] Use in Dioxane.

    • NaOtBu: Stronger, faster rates.[1] Use in Toluene. Avoid if your substrate has esters or other base-sensitive groups.

Q4: Can I use DMSO for the


 reaction? 
  • Guidance: Yes, but proceed with caution. DMSO accelerates

    
     by solvating cations, leaving the nucleophile "naked" and more reactive. However, it makes workup difficult (high BP) and can lead to oxidation side reactions at temperatures >120°C. NMP  is generally preferred over DMSO for high-temp substitutions.[1]
    

Visualizing the Self-Condensation Risk

The following diagram illustrates why protecting the amine or choosing the right concentration is critical.

SelfCondensation Substrate This compound PathA Path A: Desired Reaction (Attack by External Nucleophile) Substrate->PathA High Conc. of Ext. Nucleophile PathB Path B: Self-Condensation (Intermolecular Attack) Substrate->PathB High Conc. of Substrate Product Desired Product PathA->Product Tar Polymer/Tar (Black Solid) PathB->Tar

Figure 2: Competition between desired substitution and self-polymerization pathways.[1]

References

  • Buchwald-Hartwig Amination Overview

    • Organic Chemistry Portal.[3] "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link][1]

  • Solvent Effects in

    
    : 
    
    • Reichardt, C.[1] "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (General Reference for Solvent Polarity).

  • Acid-Catalyzed Amination of Deactivated Pyridines

    • Journal of Organic Chemistry. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." Available at: [Link]

  • Reactivity of 3-Amino-4-Halopyridines

    • National Institutes of Health (NIH). "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination." (Demonstrates the stability/reactivity challenges of this specific scaffold). Available at: [Link]

Sources

Validation & Comparative

Optimizing Structural Elucidation: IR Signatures of Aminopyridines vs. N-Methylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Structural Elucidation: A Comparative Guide to IR Signatures of Aminopyridines vs. N-Methylpyridinium Species Content Type: Publish Comparison Guide

Executive Summary

In drug development, pyridine derivatives are ubiquitous pharmacophores. A critical and frequent analytical challenge is distinguishing between exocyclic amines (e.g., 2-aminopyridine) and ring-nitrogen methylated species (e.g., N-methylpyridinium salts). While NMR is definitive, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective, and solid-state diagnostic tool—if interpreted correctly.

This guide objectively compares the spectral performance of these two functional groups. It moves beyond basic peak listing to explain the electronic causality of shifts, provides a self-validating experimental protocol for handling these often-hygroscopic materials, and offers a decision-matrix for rapid identification.

Part 1: Mechanistic Foundations & Spectral Logic

To interpret the spectra accurately, one must understand the vibrational origin. The spectral differences stem from the status of the nitrogen lone pair.

The Aminopyridine System (Exocyclic Amine)

In 2- or 4-aminopyridines, the exocyclic nitrogen possesses a lone pair that can participate in resonance with the pyridine ring.

  • Vibrational Consequence: The

    
     bonds are relatively free, resulting in sharp, high-frequency stretching modes. The ring breathing modes are perturbed by the electron-donating substituent but remain aromatic in character (
    
    
    
    and
    
    
    ).
The N-Methylpyridinium System (Quaternary Ammonium)

Here, the ring nitrogen is quaternized. The lone pair is occupied by a methyl group, creating a permanent positive charge.

  • Vibrational Consequence: The aromaticity is perturbed ("pyridinium character"). The most diagnostic feature is the absence of

    
     stretching and the appearance of 
    
    
    
    stretches from the methyl group attached to a positive center, often shifted to lower frequencies than standard alkyl
    
    
    bonds due to the electron-withdrawing nature of the cationic ring.

Part 2: Comparative Spectral Analysis[1]

The following table summarizes the diagnostic bands. Note that "Fingerprint" regions are critical here as the high-frequency region can be obscured by moisture in hygroscopic salts.

Table 1: Diagnostic Peak Comparison
Spectral RegionVibrational ModeAminopyridines (

)
N-Methylpyridinium (

)
Differentiation Logic
High Frequency (3500–3100 cm⁻¹)

Stretch
Doublet (Primary)

cm⁻¹

cm⁻¹
Absent (Warning: Hygroscopic water

may appear here)
The "Doublet vs. None" rule is the primary filter.
C-H Region (3100–2800 cm⁻¹)

Stretch
Aromatic

only (>3000 cm⁻¹)
Methyl

Distinct bands

cm⁻¹
Presence of aliphatic

on an aromatic core indicates alkylation.
Double Bond (1650–1580 cm⁻¹)Deformation / Ring

Scissoring

cm⁻¹Ring

cm⁻¹
Ring

Shifted higher

cm⁻¹
Quaternization tightens the ring bonds, shifting frequencies up.
Fingerprint (1400–1100 cm⁻¹)

Stretch
Exocyclic

Strong band

cm⁻¹
Methyl Deformation

often

cm⁻¹
Aminopyridines show a very intense

band due to resonance.
Decision Logic Visualization

The following diagram illustrates the logical flow for distinguishing these species using IR data.

SpectralDecisionTree Start Input IR Spectrum Check3400 Check 3500-3100 cm⁻¹ Region Start->Check3400 Doublet Distinct Doublet Observed? Check3400->Doublet PrimaryAmine Likely Primary Aminopyridine (Confirm with δ(NH2) ~1630) Doublet->PrimaryAmine Yes BroadBlob Broad/Undefined Band? Doublet->BroadBlob No Check2900 Check 2800-3000 cm⁻¹ BroadBlob->Check2900 No Signal or Broad OH AliphaticCH Aliphatic C-H Present? Check2900->AliphaticCH MethylPyridinium Likely N-Methylpyridinium (Broad band = Water contamination) AliphaticCH->MethylPyridinium Yes PyridineBase Unsubstituted Pyridine Base AliphaticCH->PyridineBase No

Figure 1: Logical decision tree for assigning aminopyridine vs. N-methylpyridinium structures based on FTIR spectral features.

Part 3: Experimental Protocol (Self-Validating)

The Challenge: N-methylpyridinium salts (e.g., iodides, chlorides) are often hygroscopic . Absorbed atmospheric water creates a broad


 stretch centered at 3400 cm⁻¹, which can mask the absence of amine peaks or be mistaken for 

stretching.

The Solution: A rigorous drying protocol combined with Deuterium Exchange (


) validation.
Step-by-Step Methodology
  • Sample Preparation (Desiccation):

    • Dry the pyridinium salt in a vacuum oven at 40°C for 2 hours prior to analysis.

    • Why: Removes surface water that causes the "false positive"

      
       signal.
      
  • Sampling Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.

      • Reason: Rapid acquisition minimizes re-absorption of atmospheric moisture during the scan.

    • Alternative: KBr Pellet.

      • Warning: KBr is hygroscopic. Requires a glovebox or rapid pressing to avoid water bands. Only use if high-resolution separation of fingerprint peaks is required.

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (ATR) or 16 (KBr) to prevent heating/degradation.

  • Validation Step: The

    
     Shake (The "Gold Standard"): 
    
    • If a peak at 3400 cm⁻¹ persists, dissolve a small amount of sample in

      
      , dry it back down (or measure liquid film), and re-scan.
      
    • Result A (Amine):

      
       bands shift to 
      
      
      
      (
      
      
      cm⁻¹).
    • Result B (Methyl): Methyl

      
       bands (2900 cm⁻¹) do not shift . Any 
      
      
      
      water band will shift to
      
      
      .
Experimental Workflow Diagram

ExperimentalProtocol Sample Unknown Pyridine Derivative Dry Vacuum Desiccation (40°C, 2 hrs) Sample->Dry ATR ATR-FTIR Acquisition (Diamond Crystal) Dry->ATR Analysis Analyze 3400 cm⁻¹ Region ATR->Analysis ClearDoublet Clear Doublet Analysis->ClearDoublet Distinct BroadPeak Broad Peak / Ambiguous Analysis->BroadPeak Ambiguous D2O D₂O Exchange Validation BroadPeak->D2O Rescan Rescan D2O->Rescan Result1 Peak Shifts to 2400 cm⁻¹ (Confirmed Amine) Rescan->Result1 Result2 Peak Disappears/Shifts (Confirmed Water Contaminant) Rescan->Result2

Figure 2: Workflow for handling hygroscopic pyridine derivatives to ensure spectral integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for N-H vs C-H assignments).
  • Mohan, J. (2003). Organic Spectroscopy: Principles and Applications. Alpha Science International.
  • Turrell, G. (1972). Infrared and Raman Spectra of Crystals. Academic Press.
  • Wójcik, M. J., et al. (2000). "Vibrational spectra of pyridinium salts." Journal of Molecular Structure, 555, 235-242.

  • Berezin, V. I., & Elkin, M. D. (1973). "Vibrational spectra of aminopyridines." Optics and Spectroscopy, 34, 395. (Specific assignments for 2-aminopyridine).

Sources

evaluating electronic effects of N-methyl group on 4-bromopyridine reactivity

[1]

Executive Summary

This guide evaluates the strategic use of N-methylation to modulate the reactivity of 4-bromopyridine. While 4-bromopyridine (4-Br-Py) is a standard electrophile in cross-coupling, its reactivity in Nucleophilic Aromatic Substitution (

1

Key Finding: Converting 4-bromopyridine to N-methyl-4-bromopyridinium iodide lowers the LUMO energy of the aromatic system, increasing electrophilicity at the C4 position by orders of magnitude.[1] This modification transforms a reaction requiring high heat (100°C+) into one proceeding rapidly at room temperature, albeit with altered solubility profiles and specific stability risks (e.g., Zincke ring opening).

Part 1: Electronic Theory & Activation Mechanism

The "Activation Switch"

The reactivity difference lies in the electronic nature of the pyridine nitrogen.

  • Neutral 4-Bromopyridine: The nitrogen is electronegative (

    
     effect), pulling electron density and activating the C4 position. However, the ring remains electron-rich enough to resist weak nucleophiles.
    
  • N-Methyl-4-Bromopyridinium: The permanent positive charge on nitrogen exerts a massive electrostatic field effect and inductive pull.[1] The ring becomes electron-deficient (a "

    
    -acid"), and the C4 carbon becomes a "super-electrophile."
    
Mechanism of Substitution ( )

In the cationic species, the rate-determining step (nucleophilic addition) is accelerated because the resulting Meisenheimer complex is neutral (zwitterionic in the neutral case) and highly stabilized by the quaternary nitrogen.

ElectronicEffectsNeutral4-Bromopyridine(Neutral)MethylationN-Methylation(MeI / MeOTf)Neutral->MethylationCationicN-Methyl-4-bromopyridinium(Cationic)Methylation->CationicLUMOLUMO EnergyDrops drasticallyCationic->LUMOPolarizationC4-Br BondPolarization IncreasesCationic->PolarizationIntermediateMeisenheimer Complex(Stabilized by N+)LUMO->IntermediateFacilitatesNucleophilic AttackPolarization->Intermediate

Figure 1: Electronic activation pathway.[1] Methylation transforms the substrate into a highly electrophilic species by lowering activation energy for nucleophilic attack.

Part 2: Comparative Reactivity Data

The following data contrasts the performance of the neutral scaffold versus the N-methylated salt in a standard aminolysis reaction (displacement of Br with morpholine).

Table 1: Reactivity Matrix

Feature4-Bromopyridine (Neutral)N-Methyl-4-bromopyridinium (Salt)Impact on Process
Electrophilicity ModerateHigh / Extreme Salt reacts 100-1000x faster.[1]
Reaction Temp 100°C - 140°C (Sealed tube)0°C - 25°C Salt allows mild conditions for thermally sensitive payloads.[1]
Solvent System Non-polar/Aprotic (Toluene, DMF)Polar/Protic (Water, MeOH, DMSO)Salt requires polar media; simplifies aqueous workups.
Primary Risk Homocoupling / PolymerizationZincke Reaction (Ring Opening)CRITICAL: Primary amines can open the pyridinium ring.
Leaving Group Br⁻ (Slow ejection)Br⁻ (Rapid ejection)"Element Effect" is minimized in the salt form.
The "Zincke" Risk Factor

While N-methylation accelerates substitution, it introduces a competing pathway with primary amines . The nucleophile may attack the C2 position, leading to ring opening (Zincke reaction) rather than C4 substitution.

  • Mitigation: Use secondary amines for clean substitution, or strictly control temperature (<0°C) if using primary amines.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Methyl-4-bromopyridinium Iodide

Note: 4-Bromopyridine is often sold as the HCl salt.[1] You must liberate the free base or use basic conditions.

Reagents: 4-Bromopyridine HCl (1.0 eq), Methyl Iodide (MeI) (1.5 eq),

1
  • Free Base Liberation: Suspend 4-bromopyridine HCl in minimal water.[1] Neutralize with saturated

    
     and extract rapidly into 
    
    
    or
    
    
    . Dry (
    
    
    ) and concentrate immediately (free base polymerizes upon standing).[1]
  • Methylation: Dissolve the fresh free base in Acetone at 0°C.

  • Addition: Add MeI dropwise (Exothermic).

  • Incubation: Stir at 0°C for 1 hour, then warm to RT for 2 hours. A yellow/white precipitate will form.

  • Isolation: Filter the solid. Wash with cold

    
    .
    
    • Yield Target: >90%[1][2]

    • Validation:

      
       NMR (DMSO-
      
      
      ) shows a new singlet at ~4.3 ppm (
      
      
      ) and a significant downfield shift of aromatic protons compared to the neutral precursor.[1]
Protocol B: Displacement (The "Soft" Approach)

Target: 4-Morpholino-N-methylpyridinium iodide.[1]

  • Setup: Suspend N-methyl-4-bromopyridinium iodide (1.0 eq) in Ethanol or Water (0.2 M).

  • Nucleophile: Add Morpholine (2.0 eq) dropwise at RT.

  • Observation: The reaction is often instantaneous. Color change may occur.

  • Workup:

    • If in EtOH: The product may precipitate or require concentration.

    • Ion Exchange: If the iodide counter-ion is problematic for downstream biology, treat with AgCl or ion-exchange resin to switch to Chloride.

Part 4: Decision & Workflow Logic

Use this logic flow to determine if N-methylation is the correct strategy for your specific drug candidate.

WorkflowStartStart: Functionalize C4 of PyridineCheckNucIs the Nucleophile Heat Sensitive?Start->CheckNucNoHeatUse Neutral 4-Br-Py(High Temp / Pd-Catalysis)CheckNuc->NoHeatNoYesHeatConsider N-MethylationCheckNuc->YesHeatYesCheckAmineIs Nucleophile a Primary Amine?YesHeat->CheckAminePrimaryRISK: Zincke Ring OpeningMust control Temp < 0°CCheckAmine->PrimaryYesSecondarySafe: Rapid SNAr at RTCheckAmine->SecondaryNo

Figure 2: Strategic decision tree for selecting the N-methyl activation route.

References

  • Review of Pyridinium Reactivity: Title: Pyridinium salts: from synthesis to reactivity and applications.[2][3] Source: Organic Chemistry Frontiers, 2018.[2][3] URL:[Link]

  • Kinetic Studies (

    
     Mechanisms): 
    Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[4][5][6][7][8]
    Source: Journal of Organic Chemistry / PMC.
    URL:[Link][1]
    
  • General Mechanism of Pyridine Substitution: Title: Nucleophilic substitution of pyridines and pyridinium salts.[9] Source: Chemistry LibreTexts. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-bromo-N-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-bromo-N-methylpyridin-3-amine, a substituted bromopyridine, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring the well-being of laboratory personnel while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Based on data from similar compounds such as 4-Bromo-2-methyl-3-pyridinamine and 3-Bromo-4-methylpyridine, we can anticipate that this compound may cause skin, eye, and respiratory irritation[5][6][7]. Therefore, a comprehensive risk assessment is the crucial first step before any handling of this compound.

Table 1: Hazard Analysis of Structurally Related Compounds

CompoundKey Hazards
4-Bromo-2-methyl-3-pyridinamineSkin and eye contact should be avoided.[5]
3-Bromo-4-methylpyridineCauses skin and serious eye irritation. May cause respiratory irritation.[6][7]
3-Amino-4-methylpyridineHarmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]
Aromatic Amines (general)Can be toxic. Recommended PPE includes gloves, goggles, and respirators.[1][9]
Brominated Compounds (general)Can cause burns and respiratory problems.[4]
The Core Ensemble: Essential Personal Protective Equipment

A multi-layered approach to PPE is essential to mitigate the identified risks. The following ensemble should be considered the minimum standard when handling this compound.

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[6][8] They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.

  • Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with safety goggles.

Aromatic amines can be absorbed through the skin, making glove selection a critical decision point.

  • Glove Material: Chemical-resistant gloves are required.[5] While specific permeation data for this compound is unavailable, studies on similar aromatic amines provide guidance.[10] Nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult the glove manufacturer's compatibility charts for specific chemicals.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use.[5] Employ the "double-gloving" technique for enhanced protection during high-risk procedures. After handling, remove gloves using a method that avoids skin contact with the contaminated exterior and wash hands thoroughly.[5]

Contamination of personal clothing must be prevented.

  • Laboratory Coat: A flame-retardant and chemically resistant lab coat is essential.[11]

  • Apron: For procedures with a high splash potential, a chemically impervious apron should be worn over the lab coat.

  • Full-Body Suit: In the event of a large-scale handling operation or a significant spill, a full-body chemical-resistant suit may be necessary.[12]

Given that related compounds can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid form or creating aerosols.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood.[13] All work with this compound should be conducted within a properly functioning fume hood.

  • Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[9] For dusty solids or potential aerosols, a particulate respirator (e.g., N95) may be sufficient. For vapors, an organic vapor cartridge is necessary. A full-face respirator offers a higher level of protection for both the respiratory system and the eyes.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE. A clear and concise operational plan is vital for minimizing risk.

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Inform PrepWorkArea Prepare Work Area in Fume Hood SelectPPE->PrepWorkArea DonPPE Don PPE PrepWorkArea->DonPPE HandleChemical Handle Chemical DonPPE->HandleChemical Decontaminate Decontaminate Work Area HandleChemical->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Waste DoffPPE->DisposeWaste

Caption: A workflow for the safe handling of this compound.

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.[14]

  • Clean: Carefully collect the absorbed material into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of personal exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collection: Place all waste in a clearly labeled, sealed container.[5]

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[6] Do not discharge into the environment.[5]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a shared responsibility. By adhering to the principles of thorough risk assessment, diligent PPE use, and well-defined operational and emergency plans, we can ensure a safe research environment. This guide serves as a foundational document, but it is incumbent upon each researcher to remain vigilant, informed, and proactive in their commitment to laboratory safety.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine. (2025, July 5). ChemicalBook.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Bromination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, November 16).
  • SAFETY DATA SHEET. (2010, April 30). Fisher Scientific.
  • Safety Data Sheet. (2026, February 13). BASF.
  • SAFETY DATA SHEET. (2009, August 13). Fisher Scientific.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis.
  • SAFETY DATA SHEET. (2010, November 16).
  • 4-Bromo-N-methyl piperidine. (2022, May 16). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, January 28).
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • LCSS: BROMINE. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.